molecular formula C10H13NO3S B1582029 1-(3-Sulphonatopropyl)-2-vinylpyridinium CAS No. 6613-64-5

1-(3-Sulphonatopropyl)-2-vinylpyridinium

Cat. No.: B1582029
CAS No.: 6613-64-5
M. Wt: 227.28 g/mol
InChI Key: DNHDSWZXBHTLDP-UHFFFAOYSA-N
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Description

1-(3-Sulphonatopropyl)-2-vinylpyridinium (CAS 6613-64-5) is a high-purity, zwitterionic compound that serves as a critical tool in modern analytical chemistry. This chemical is a member of the N-alkylpyridinium sulfonates (NAPS) family, which have been established as a universal system for Retention Time Indexing (RTI) in reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) . The primary research value of this compound lies in its ability to help scientists normalize and compare retention times (RTs) across different laboratories and instrument setups, where absolute RTs can vary extensively due to factors like column dimensions, gradient dwell volumes, and solvent batches . As a retention index standard, this compound is UV-active and ionizes effectively in both positive and negative electrospray ionization modes, making it highly versatile for LC-MS metabolomics and pharmaceutical analysis . By converting unstable absolute retention times into a standardized retention index, researchers can create more reproducible and sharable data, significantly improving the accuracy of metabolite annotation and identification . This compound is offered for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate
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InChI

InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DNHDSWZXBHTLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60216327
Record name 1-(3-Sulphonatopropyl)-2-vinylpyridinium
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Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6613-64-5
Record name Pyridinium, 2-ethenyl-1-(3-sulfopropyl)-, inner salt
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Record name 1-(3-Sulfonatopropyl)-2-vinylpyridinium
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Record name 1-(3-Sulphonatopropyl)-2-vinylpyridinium
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Record name 1-(3-sulphonatopropyl)-2-vinylpyridinium
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Record name 1-(3-SULFONATOPROPYL)-2-VINYLPYRIDINIUM
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Foundational & Exploratory

Topic: Synthesis and Characterization of 1-(3-Sulphonatopropyl)-2-vinylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Zwitterionic Monomers

In the landscape of advanced materials and polymer chemistry, zwitterionic compounds, particularly those designed as polymerizable monomers, represent a cornerstone of innovation. 1-(3-Sulphonatopropyl)-2-vinylpyridinium, a sulfobetaine-based monomer, is a prime example of this class. Its unique molecular architecture, containing both a cationic pyridinium ring and an anionic sulfonate group, imparts a distinct zwitterionic character.[1] This structure is not merely a chemical curiosity; it is the foundation for creating polymers with sophisticated properties such as exceptional hydrophilicity, biocompatibility, and stimuli-responsive behavior. This guide provides a comprehensive, field-proven perspective on the synthesis of this monomer and the rigorous characterization required to validate its structure and purity, ensuring its suitability for downstream applications in areas ranging from biomedical devices to advanced coatings.[1][2][3]

The Synthesis Pathway: A Deliberate Approach to Quaternization

The synthesis of this compound is achieved through a classic quaternization reaction. This process involves the nucleophilic attack of the nitrogen atom in the 2-vinylpyridine ring on the electrophilic carbon of 1,3-propanesultone.[1][2] This reaction is elegant in its simplicity but requires careful control to ensure high yield and purity.

Mechanistic Rationale and Experimental Design

The core of the synthesis is an S_N_2 reaction where the lone pair of electrons on the pyridine nitrogen atom attacks the terminal carbon of the 1,3-propanesultone, leading to the cleavage of the C-O bond and the opening of the sultone's cyclic ester structure.[4]

  • Choice of Reactants :

    • 2-Vinylpyridine : This serves as the foundational structure, providing the polymerizable vinyl group and the nucleophilic nitrogen center for the quaternization reaction.

    • 1,3-Propanesultone : This is a highly efficient alkylating agent. Its strained four-membered ring makes it susceptible to nucleophilic attack, and upon ring-opening, it directly installs the propyl sulfonate group, creating the desired zwitterionic structure in a single, atom-economical step.[4][5]

  • Solvent Selection : The choice of solvent is critical. A polar aprotic solvent, such as acetonitrile , is ideal.[2] It effectively dissolves both the nonpolar 2-vinylpyridine and the polar 1,3-propanesultone, facilitating reactant interaction. Its aprotic nature ensures it does not participate in the reaction, preventing the formation of unwanted byproducts that could occur with protic solvents like water or alcohols.

  • Reaction Conditions :

    • Temperature : The reaction is typically conducted at a moderately elevated temperature, for instance, 60 °C.[2] This provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a practical reaction rate. Excessively high temperatures are avoided to prevent the potential for auto-polymerization of the vinyl-containing reactant or product.

    • Inert Atmosphere : Purging the reaction vessel with an inert gas like nitrogen is a crucial step.[2] This displaces oxygen, which could otherwise lead to oxidative side reactions or interfere with radical-sensitive species, thereby ensuring the integrity of the reactants and the final product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Reactants Reactants: - 2-Vinylpyridine - 1,3-Propanesultone - Acetonitrile (Solvent) Glassware Setup: - Round-bottom flask - Condenser - Magnetic stirrer Inert Purge with Nitrogen Glassware->Inert Dissolve Dissolve reactants in acetonitrile Inert->Dissolve Heat Heat to 60°C with stirring Dissolve->Heat Stir Stir for 24 hours Heat->Stir Precipitate Precipitation of pale-yellow solid Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under vacuum at 40°C Wash->Dry FinalProduct Final Product: This compound Dry->FinalProduct

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of sulfobetaine vinylpyridines.[2]

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-vinylpyridine (5 mL) and 1,3-propanesultone (4.76 mL) in acetonitrile (50 mL).

  • Inerting : Seal the flask with a rubber septum and purge the system with dry nitrogen gas for 20 minutes to establish an inert atmosphere.

  • Reaction : Place the flask in a preheated oil bath at 60 °C and stir the mixture vigorously.

  • Incubation : Continue the reaction under these conditions for 24 hours. A pale-yellow solid is expected to precipitate out of the solution as the product is formed.

  • Isolation : After 24 hours, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification : To remove any unreacted starting materials and impurities, wash the collected solid thoroughly with diethyl ether. This is a critical step as the zwitterionic product is insoluble in diethyl ether, while the starting materials are soluble. Stir the product in diethyl ether twice, for at least eight hours each time, to ensure complete purification.

  • Drying : After the final wash, filter the product and dry it in a vacuum oven at 40 °C for 24 hours to yield the final, pure this compound monomer. A yield of approximately 79% can be expected.[2]

Comprehensive Characterization: Validating Molecular Identity and Purity

Rigorous characterization is non-negotiable. It confirms the successful synthesis of the target molecule and establishes its purity, which is paramount for its performance in subsequent polymerization reactions.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR : The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:

    • Vinyl Protons : Three distinct signals in the olefinic region (typically δ 5.5-7.0 ppm), corresponding to the three protons of the vinyl group (-CH=CH₂). Their characteristic splitting patterns (doublet of doublets) are definitive proof of the vinyl group's presence.

    • Pyridinium Ring Protons : A set of aromatic signals (typically δ 7.5-9.0 ppm) corresponding to the protons on the pyridinium ring. These signals are shifted downfield compared to the starting 2-vinylpyridine due to the electron-withdrawing effect of the positively charged nitrogen.

    • Propyl Chain Protons : Three multiplets corresponding to the three methylene (-CH₂-) groups of the sulfonatopropyl chain, typically appearing between δ 2.0 and 5.0 ppm.

  • ¹³C NMR : The carbon NMR spectrum confirms the carbon skeleton of the molecule. The disappearance of the C=O signal from 1,3-propanesultone and the appearance of signals corresponding to the pyridinium ring carbons, the vinyl carbons, and the three distinct carbons of the propyl chain validate the structure.

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the synthesized compound.

  • Causality of Peaks : The presence of specific absorption bands confirms the molecular structure.

    • S=O Stretching : Strong absorption bands around 1040 cm⁻¹ and 1180 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻), confirming the successful ring-opening of the sultone.

    • C=C and C=N Stretching : Vibrations in the 1600-1650 cm⁻¹ region correspond to the stretching of the vinyl C=C double bond and the C=N bonds within the aromatic pyridinium ring.

    • C-H Stretching : Peaks around 3000-3100 cm⁻¹ (aromatic and vinyl C-H) and 2850-2950 cm⁻¹ (aliphatic C-H from the propyl chain) will also be present.

Physical and Chemical Data Summary

Quantitative data provides a clear benchmark for the synthesized product. The following table summarizes the essential properties of this compound.

PropertyValue / ObservationSource(s)
IUPAC Name 3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate[1][6]
CAS Number 6613-64-5[1][6]
Molecular Formula C₁₀H₁₃NO₃S[1][7]
Molecular Weight 227.28 g/mol [1][6][7]
Appearance White to light yellow powder/solid[2][7]
Melting Point ~220-263 °C (with decomposition)[7]
Solubility Soluble in water[1][7]
Key FT-IR Peaks ~1040, 1180 cm⁻¹ (S=O); ~1630 cm⁻¹ (C=C, C=N)[6]
¹H NMR Signals Vinyl, Pyridinium, and Propyl chain protons confirmed

Application in Polymer Science: A Gateway to Functional Materials

The primary utility of this compound is its role as a zwitterionic monomer for the synthesis of advanced polymers, often referred to as poly(sulfobetaines).

Polymerization Potential

The presence of the vinyl group allows this monomer to readily participate in various polymerization reactions, most commonly free radical polymerization .[1][8] This method is robust and compatible with the zwitterionic nature of the monomer, allowing for its homopolymerization or its copolymerization with other vinyl monomers to tailor the final properties of the material.[2][8]

Caption: Free radical polymerization of the zwitterionic monomer.

Properties of Derived Polymers

Polymers incorporating this monomer exhibit a range of desirable properties stemming directly from its zwitterionic structure:

  • Antifouling Surfaces : The highly hydrated layer formed around the zwitterionic groups provides a physical and energetic barrier to protein adsorption and cell adhesion, making these polymers excellent candidates for anti-biofouling coatings on medical devices and marine equipment.[2]

  • Stimuli-Responsive Behavior : The solubility and conformation of these polymers can change in response to variations in the ionic strength of the surrounding solution, a phenomenon known as the "anti-polyelectrolyte" effect. This enables their use in smart hydrogels, sensors, and controlled drug delivery systems.[1]

  • Adhesion and Surface Modification : The ionic nature of the monomer enhances the adhesive properties of polymers, particularly on polar surfaces.[1]

Safety and Handling

As with any chemical synthesis, adherence to safety protocols is mandatory.

  • Hazards : this compound is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.[6]

  • Precautions : Always handle this chemical in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a versatile and valuable monomer whose synthesis, while straightforward, demands precision and a thorough understanding of the underlying chemical principles. The detailed characterization outlined in this guide is essential for ensuring the quality and reliability of the monomer for its intended applications. The unique properties it imparts to polymers underscore its importance in the ongoing development of next-generation materials for the biomedical, pharmaceutical, and materials science industries.

References

  • This compound - 6613-64-5. Vulcanchem.
  • Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Fe
  • 1-(3-Sulfonatopropyl)-2-vinylpyridinium | C10H13NO3S | CID 81089. PubChem.
  • Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection | ACS Polymers Au.
  • 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE.
  • Poly(vinyl pyridine)
  • 1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE | 6613-64-5. ChemicalBook.
  • 1-(3-Sulfopropyl)-2-vinylpyridinium Hydroxide Inner Salt 6613-64-5. TCI Chemicals.
  • 1-(3-Sulfopropyl)-2-vinylpyridinium Hydroxide Inner Salt | 6613-64-5. TCI Chemicals.
  • Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry (RSC Publishing).
  • (PDF) Reactions with propanesultone _(1,3).
  • Synthesis and characterization of poly (4-vinylpyridine) as a zwitterionic polymer | Request PDF.
  • Work-up of SN2 reaction with 1,3-propane sultone. Chemistry Stack Exchange.
  • Structures and Synthesis of Zwitterionic Polymers. MDPI.
  • 1,3-Propane sultone. Wikipedia.
  • Reactions with 1.3 propane sultone for the synthesis of cation-exchange membranes. European polymer journal.

Sources

A Technical Guide to the Zwitterionic Nature of Pyridinium-Based Monomers: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zwitterionic materials, which possess an equal number of positive and negative charges within a single repeating unit, have emerged as a frontier class of polymers, particularly for biomedical and coating applications.[1] Among these, pyridinium-based zwitterionic monomers offer a unique combination of chemical stability, synthetic versatility, and potent functionality. Their inherent structure, featuring a permanently cationic pyridinium ring, allows for the creation of robust materials with exceptional properties. This guide provides an in-depth exploration of the core principles governing the zwitterionic nature of these monomers, detailing their synthesis, characterization, and the profound implications of their structure on material performance in fields ranging from drug delivery to advanced coatings.

Foundational Principles: The Pyridinium Zwitterion

A zwitterion is a molecule that contains both a cationic and an anionic functional group, resulting in an overall neutral charge.[2] This dual-charge nature is the cornerstone of their unique properties. Unlike polyampholytes, where the charges may be randomly distributed, the charges in a zwitterionic monomer are stoichiometrically balanced within each repeating unit.[3]

The defining feature of a pyridinium-based zwitterion is the pyridinium cation. The nitrogen atom in the pyridine ring is quaternized, bestowing a permanent positive charge that is not susceptible to pH fluctuations within a wide physiological range.[3] This stability is a critical advantage over other cationic groups. The anionic counterpart can be varied, but typically includes:

  • Sulfonates (-SO₃⁻): Leading to sulfobetaines, which are strong acids and thus remain deprotonated over a broad pH range.

  • Carboxylates (-COO⁻): Forming carboxybetaines, whose charge is pH-dependent.

  • Phosphates (-PO₄²⁻): Creating phosphobetaines, which mimic natural phospholipids.

The intramolecular ion pair of the pyridinium cation and the tethered anion dictates the monomer's solubility, reactivity, and, most importantly, its interaction with biological environments.

The "Why": Causality of Antifouling Properties

The primary driver for the intense research into zwitterionic materials is their exceptional resistance to biofouling—the non-specific adsorption of proteins, cells, and bacteria onto a surface.[4][5] This property is not merely due to hydrophilicity but is a direct consequence of the zwitterionic structure.

The mechanism is rooted in the formation of a tightly bound hydration layer. The strong electrostatic interactions of the pyridinium and anionic groups with water molecules create a physical and energetic barrier that prevents proteins and other biomolecules from displacing the water and making contact with the underlying surface.[2][6] This robust hydration shell is the key differentiator from materials like poly(ethylene glycol) (PEG), which can be susceptible to oxidative degradation.[5][7]

Caption: Zwitterionic surface creating a hydration barrier against protein adsorption.

Synthesis of Pyridinium-Based Zwitterionic Monomers

The synthesis of these monomers must be robust and yield high-purity products suitable for polymerization. The choice of synthetic route is dictated by the desired anionic group and the polymerizable moiety (e.g., vinyl, methacrylate).

Synthesis of a Vinylpyridinium Sulfobetaine

A common and effective method involves the nucleophilic addition of a vinylpyridine to a cyclic sulfone, such as 1,3-propanesultone. This reaction is a cornerstone for producing sulfobetaine monomers.

Rationale: This pathway is highly efficient and atom-economical. 4-vinylpyridine is a readily available precursor. The ring-opening of 1,3-propanesultone by the pyridine nitrogen is a clean reaction that directly yields the zwitterionic product without requiring protecting groups or complex multi-step procedures. The resulting sulfobetaine is stable across a wide pH range, making it ideal for biomedical applications.

Materials:

  • 4-Vinylpyridine (95%, inhibitor removed via basic alumina column)

  • 1,3-Propanesultone (98%)

  • Acetone (Anhydrous)

  • Diethyl ether (Anhydrous)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-vinylpyridine (10.5 g, 0.1 mol) in 100 mL of anhydrous acetone.

  • Reagent Addition: Slowly add 1,3-propanesultone (12.2 g, 0.1 mol) to the stirred solution at room temperature. Self-Validation Note: A slight exotherm may be observed. Slow addition prevents overheating and potential side reactions.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4 hours. A white precipitate will form as the reaction progresses.

  • Isolation: After 4 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the solid sequentially with 50 mL of cold acetone and then 50 mL of anhydrous diethyl ether to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 40°C overnight.

  • Yield: A white, crystalline solid. Typical yield: 90-95%.

Synthesis_Workflow Start Dissolve 4-Vinylpyridine in Anhydrous Acetone Add Add 1,3-Propanesultone Start->Add Reflux Reflux for 4 hours (White precipitate forms) Add->Reflux Cool Cool to 0°C Reflux->Cool Filter Vacuum Filter Product Cool->Filter Wash Wash with Cold Acetone & Diethyl Ether Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End Final Product: 1-(3-Sulfopropyl)-4-vinylpyridinium Betaine Dry->End

Caption: Workflow for the synthesis of a vinylpyridinium sulfobetaine monomer.

Essential Characterization Techniques

Confirming the zwitterionic structure and purity of the monomer is paramount before polymerization. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic and Structural Analysis
Technique Purpose & Key Observations Example Data (for 3-PTCA) [8]
¹H-NMR Confirms the covalent structure and proton environments. Quaternization of the pyridine nitrogen leads to a significant downfield shift of the aromatic protons.(300 MHz, DMSO-d⁶) δ 8.82 (dd, 1H), 8.79 (d, 1H), 8.07 (ddd, 1H), 7.71 (dd, 1H), 4.09 (s, 1H).[8]
¹³C-NMR Verifies the carbon skeleton. The presence of both carboxylate/sulfonate and pyridinium carbons confirms the components of the zwitterion.(75 MHz, DMSO-d⁶) δ 169.31 (COO⁻), 151.45, 146.03, 133.51, 124.77 (Pyridinium carbons).[8]
FT-IR Identifies key functional groups. Look for characteristic stretches of C=N⁺ (pyridinium ring), and the symmetric/asymmetric stretches of the sulfonate (SO₃⁻) or carboxylate (COO⁻) groups.(KBr pellet, cm⁻¹) 1618 (C–N), 1467 (C=O and/or C=C).[8]
Single-Crystal X-Ray Diffraction The gold standard for unambiguously confirming the zwitterionic form in the solid state. It provides precise bond lengths and angles, showing the deprotonated anion and the cationic pyridinium nitrogen.[8][9]Confirmed zwitterionic form with a positively charged pyridinium nitrogen and a deprotonated carboxylate group.[8]

Expert Insight: While NMR and FT-IR are essential for confirming the chemical structure, they do not definitively prove the zwitterionic state in all cases, as proton location can be ambiguous. Single-crystal X-ray diffraction is the only technique that provides unequivocal evidence of the intramolecular salt bridge in the solid state.[8][9]

Polymerization and Resulting Polymer Properties

Pyridinium-based zwitterionic monomers can be polymerized using various techniques, with free-radical polymerization being a common and robust choice due to its tolerance for ionic groups and aqueous conditions.[3] More advanced methods like metal-free Atom Transfer Radical Polymerization (ATRP) can also be employed, which is particularly useful for pyridine-based monomers that can form complexes with metal catalysts in traditional ATRP.[10]

The resulting polymers (polybetaines) exhibit unique solution properties. They often show an "anti-polyelectrolyte" effect, where their viscosity and solubility in water increase upon the addition of salt. This is because the added ions shield the intramolecular and intermolecular electrostatic attractions between the zwitterionic pairs, allowing the polymer chains to expand.

Applications in Drug Development and Biomedical Science

The unique properties of pyridinium-based zwitterionic polymers make them highly suitable for advanced biomedical applications, offering significant advantages over traditional materials.[5][7]

  • Drug Delivery Vehicles: Their inherent antifouling properties prevent opsonization (the process of marking a particle for ingestion by phagocytes), leading to prolonged circulation times in the bloodstream.[4][5] This allows nanocarriers coated with these polymers to reach their target site more effectively. The zwitterionic structure can also be designed to be responsive to stimuli like pH or redox potential for targeted drug release.[4][5]

  • Antimicrobial Surfaces: The pyridinium moiety itself possesses antimicrobial properties. When combined with the antifouling nature of the zwitterion, it creates a surface that both repels and kills bacteria.[11][12] This dual-action mechanism is highly desirable for medical implants and devices to prevent biofilm formation and device-associated infections.

  • Biosensor Coatings: In implantable biosensors, such as continuous glucose monitors, biofouling can degrade the sensor signal over time.[4] Zwitterionic coatings create a stable and biocompatible interface between the sensor and biological tissue, improving signal reliability and sensor longevity.[4]

Conclusion and Future Outlook

Pyridinium-based zwitterionic monomers represent a powerful and versatile platform for the development of advanced functional materials. Their synthesis is often straightforward, and their unique zwitterionic nature imparts exceptional antifouling, biocompatible, and antimicrobial properties. The ability to tune these properties through synthetic modification of both the pyridinium ring and the anionic group ensures their continued relevance. Future research will likely focus on creating multi-functional monomers with integrated therapeutic or diagnostic capabilities, further expanding their application in personalized medicine, advanced diagnostics, and smart materials.

References

  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Langmuir - ACS Publications.
  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. PubMed.
  • PPSOH - PYRIDINIUM BETAINE. Ataman Kimya.
  • Development and Application of Pyridinium 1,4‐Zwitterionic Thiolates: Synthesis of Polysubstituted Thiophenes | Request PDF. ResearchGate.
  • Application of Pyridinium 1,4-Zwitterionic Thiolates: Synthesis of Benzopyridothiazepines and Benzothiophenes | Request PDF. ResearchGate.
  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.
  • Polybetaines in Biomedical Applications. MDPI.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.
  • Structures and Synthesis of Zwitterionic Polymers. MDPI.
  • Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond. PMC - NIH.
  • Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed.
  • Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC - NIH.
  • Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm (RSC Publishing).
  • Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. Chemical Science (RSC Publishing).
  • (PDF) Zwitterionic materials for antifouling membrane surface construction. ResearchGate.
  • Sulfo-and carboxybetaine-containing polyampholytes based on Poly(2-vinyl pyridine)s: Synthesis and solution behavior. ResearchGate.
  • Synthesis and Solution Properties of Zwitterionic Polymers † | Request PDF. ResearchGate.
  • Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. Chemical Science (RSC Publishing).
  • Zwitterionic materials for antifouling membrane surface construction. PubMed.
  • Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. PMC - NIH.
  • Surface Hydration and Antifouling Activity of Zwitterionic Polymers. Kinam Park.
  • Sustainable Coating Based on Zwitterionic Functionalized Polyurushiol with Antifouling and Antibacterial Properties. MDPI.
  • Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. MDPI.

Sources

An In-depth Technical Guide to the Zwitterionic Behavior of Sulfopropyl Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing the Duality of Charge

In the landscape of advanced chemical entities, zwitterions occupy a unique and compelling space. These molecules, characterized by the presence of both positive and negative charges within the same structure, exhibit a fascinating duality that translates into a host of advantageous physicochemical properties. Among the diverse families of zwitterions, sulfopropyl pyridinium compounds have emerged as particularly promising scaffolds in fields ranging from pharmaceutical sciences to materials engineering. Their inherent biocompatibility, tunable solubility, and responsive nature make them a focal point of intensive research and development.

This technical guide is designed to provide a comprehensive and in-depth understanding of the zwitterionic behavior of sulfopropyl pyridinium compounds. Moving beyond a mere recitation of facts, this document aims to deliver field-proven insights, explaining not just the "what" but the "why" behind experimental choices and observed phenomena. As a self-validating system of protocols and mechanistic explanations, this guide is intended to empower researchers, scientists, and drug development professionals to harness the full potential of these remarkable compounds. Every key claim and protocol is substantiated with authoritative references, ensuring a foundation of scientific integrity.

The Molecular Architecture: Understanding the Zwitterionic Nature

At its core, a sulfopropyl pyridinium zwitterion consists of a positively charged pyridinium cation and a negatively charged sulfonate group, linked by a propyl chain. The permanent positive charge on the quaternized nitrogen of the pyridine ring and the strong negative charge on the sulfonate group create a molecule that is overall electrically neutral yet possesses a high degree of polarity.[1] This intramolecular salt structure is the very essence of its zwitterionic character.

The general structure can be depicted as follows:

Caption: Generalized structure of a sulfopropyl pyridinium zwitterion.

This unique molecular architecture dictates a range of properties, including high water solubility, low volatility, and a characteristic response to changes in the surrounding environment, such as pH and ionic strength.[2]

Synthesis of Sulfopropyl Pyridinium Zwitterions: A Practical Guide

The synthesis of sulfopropyl pyridinium zwitterions is typically a straightforward process, most commonly achieved through the nucleophilic reaction of pyridine with 1,3-propanesultone.[3] This reaction involves the ring-opening of the strained sultone ring by the lone pair of electrons on the nitrogen atom of pyridine.

Synthesis of 1-(3-Sulfopropyl)pyridinium Inner Salt: A Step-by-Step Protocol

This protocol details the synthesis of the foundational monomer, 1-(3-sulfopropyl)pyridinium inner salt, also known as pyridinium-N-propanesulfonate.

Materials:

  • Pyridine

  • 1,3-Propanesultone

  • Anhydrous ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure: [3][4]

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 1,3-propanesultone in anhydrous ethyl acetate.

  • Slowly add a solution of pyridine in anhydrous ethyl acetate to the flask with continuous stirring. An exothermic reaction will occur, and a white precipitate will begin to form.

  • After the addition is complete, continue stirring the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethyl acetate to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of anhydrous ethyl acetate is crucial to prevent the hydrolysis of 1,3-propanesultone, which would lead to the formation of 3-hydroxypropanesulfonic acid as a byproduct.

  • Slow Addition: The slow, dropwise addition of the pyridine solution helps to control the exothermic nature of the reaction, preventing a rapid increase in temperature that could lead to side reactions.

  • Stirring and Heating: Continuous stirring ensures proper mixing of the reactants, while gentle heating accelerates the reaction rate, leading to a higher yield in a shorter time.

G cluster_0 Synthesis Workflow A Dissolve 1,3-Propanesultone in Ethyl Acetate B Slowly Add Pyridine Solution A->B C Stir and Heat (e.g., 50-60°C) B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Cold Ethyl Acetate E->F G Vacuum Drying F->G H Obtain Pure Product G->H

Caption: Experimental workflow for the synthesis of 1-(3-sulfopropyl)pyridinium inner salt.

Polymerization of Sulfopropyl Pyridinium Monomers

Polymers of sulfopropyl pyridinium zwitterions can be synthesized via free radical polymerization of vinyl-substituted pyridinium monomers. For instance, poly(sulfopropyl-4-vinylpyridinium betaine) can be prepared from the corresponding monomer.[5]

Experimental Protocol for Polymerization: [6]

  • Dissolve the sulfopropyl-4-vinylpyridinium betaine monomer in a suitable solvent, such as a salt solution (e.g., 1 M NaCl) to enhance solubility.[2]

  • Add a free-radical initiator, such as ammonium persulfate (APS).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization reaction.

  • Heat the reaction mixture to a temperature that initiates the decomposition of the initiator (e.g., 60-70 °C) and maintain this temperature for several hours.

  • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent, such as acetone or a mixture of acetone and methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Physicochemical Characterization of Zwitterionic Behavior

A thorough characterization is essential to confirm the zwitterionic nature and understand the properties of sulfopropyl pyridinium compounds.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the key functional groups present in the zwitterionic structure.

  • Characteristic Peaks:

    • Sulfonate Group (SO₃⁻): Strong asymmetric and symmetric stretching vibrations are typically observed in the regions of 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively.[7]

    • Pyridinium Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations are found in the 1600-1450 cm⁻¹ region.[8]

    • Aliphatic C-H: Stretching vibrations of the propyl linker are observed in the 2950-2850 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.

  • ¹H NMR: The protons on the pyridinium ring are deshielded due to the positive charge and typically appear at high chemical shifts (δ > 8.0 ppm). The protons of the propyl chain will show distinct signals, with those closer to the positively charged nitrogen being more deshielded.[9][10]

  • ¹³C NMR: The carbon atoms of the pyridinium ring will also be deshielded. The signals for the propyl chain carbons will be in the aliphatic region, with their chemical shifts influenced by their proximity to the charged groups.[9][10]

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FTIR (cm⁻¹)
1-(3-Sulfopropyl)pyridinium Inner Salt Pyridinium-H: ~8.0-9.0Propyl-H: ~2.0-4.5Pyridinium-C: ~125-150Propyl-C: ~25-60SO₃⁻: ~1170, 1040Pyridinium: ~1630, 1480

Table 1: Representative Spectroscopic Data for 1-(3-Sulfopropyl)pyridinium Inner Salt. (Note: Actual chemical shifts and peak positions can vary depending on the solvent and instrument.)

Determination of Isoelectric Point (pI) by Potentiometric Titration

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For sulfopropyl pyridinium compounds, the pI is influenced by the pKa of the pyridinium proton and the sulfonate group. However, since the sulfonate is a strong acid anion and the pyridinium is a permanently charged cation, the zwitterionic form is stable over a wide pH range.[11] Potentiometric titration can be used to determine the pKa values of any weakly acidic or basic groups that might be present in modified versions of these compounds.[12][13][14]

Experimental Protocol for Potentiometric Titration: [12]

  • Dissolve a known concentration of the sulfopropyl pyridinium compound in deionized water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa values can be determined from the midpoint of the buffer regions in the titration curve. The pI can then be calculated from the relevant pKa values.

Factors Influencing Zwitterionic Properties

The behavior of sulfopropyl pyridinium zwitterions in solution is highly dependent on the surrounding environment.

pH-Dependent Solubility

While zwitterions are generally highly soluble in water due to their polarity, their solubility can be influenced by pH, especially if they contain additional pH-sensitive functional groups. For the basic sulfopropyl pyridinium structure, the zwitterionic state is maintained over a broad pH range, leading to good aqueous solubility. However, at very low pH, protonation of the sulfonate group could theoretically occur, and at very high pH, deprotonation of the pyridinium ring is not possible. Therefore, significant changes in solubility due to pH are less pronounced compared to zwitterions with weakly acidic or basic groups.

"Anti-Polyelectrolyte" Effect

Unlike polyelectrolytes, which typically expand in water and contract upon the addition of salt, zwitterionic polymers often exhibit an "anti-polyelectrolyte" effect. In pure water, the strong intramolecular and intermolecular electrostatic attractions between the positive and negative charges cause the polymer chains to adopt a more compact conformation, sometimes leading to insolubility. The addition of a salt screens these electrostatic interactions, allowing the polymer chains to relax and expand, which increases their solubility.[2] This behavior is a hallmark of zwitterionic polymers.

Applications in Drug Development

The unique properties of sulfopropyl pyridinium zwitterions make them highly valuable in various aspects of drug development.

Drug Delivery Systems

Zwitterionic polymers are excellent candidates for creating "stealth" drug delivery systems.[15][16][17] The tightly bound water layer around the zwitterionic surface effectively prevents the non-specific adsorption of proteins and other biomolecules, a phenomenon known as biofouling. This "stealth" property helps to:

  • Prolong Circulation Time: By evading the immune system, drug-loaded nanoparticles coated with zwitterionic polymers can circulate in the bloodstream for longer periods, increasing the probability of reaching the target site.[15]

  • Enhance Biocompatibility: The resistance to protein adsorption minimizes inflammatory responses and improves the overall biocompatibility of the delivery system.

  • Enable Controlled Release: The responsive nature of some zwitterionic polymers to stimuli like pH can be exploited to trigger drug release at specific sites, such as in the acidic microenvironment of a tumor.[16]

G cluster_0 Zwitterionic Drug Delivery A Zwitterionic Polymer (e.g., Poly(sulfopropyl pyridinium)) B Drug Encapsulation A->B C Stealth Nanoparticle B->C D Prolonged Circulation (Reduced Protein Adsorption) C->D E Targeted Accumulation (e.g., EPR Effect) D->E F Stimuli-Responsive Drug Release (e.g., pH) E->F G Therapeutic Effect F->G

Caption: Role of sulfopropyl pyridinium zwitterions in drug delivery.

Pharmaceutical Excipients

Sulfopropyl pyridinium compounds can also be used as excipients in pharmaceutical formulations.[18] Their high solubility and biocompatibility make them suitable as:

  • Solubilizing Agents: They can improve the solubility of poorly water-soluble drugs.

  • Stabilizing Agents: They can help to stabilize drug formulations, preventing aggregation or degradation of the active pharmaceutical ingredient (API).[19]

  • Binders in Tablets: In their polymeric form, they can act as binders in oral solid dosage forms.[18]

Zwitterionic Stationary Phases in Chromatography

The unique properties of sulfopropyl pyridinium zwitterions have been successfully exploited in the development of stationary phases for hydrophilic interaction liquid chromatography (HILIC).[6][11][20][21]

  • Mechanism of Separation: In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

  • Advantages of Zwitterionic Phases:

    • Reduced Non-Specific Interactions: The overall neutral charge of the zwitterionic surface minimizes undesirable electrostatic interactions with charged analytes, leading to improved peak shapes and reproducibility.[11]

    • Unique Selectivity: The presence of both positive and negative charges allows for a unique selectivity based on the analyte's polarity, charge, and size.[21]

    • Broad Applicability: Zwitterionic HILIC columns are suitable for the separation of a wide range of polar compounds, including pharmaceuticals, metabolites, and biomolecules.

Conclusion: A Future of Balanced Charges

Sulfopropyl pyridinium compounds represent a compelling class of zwitterions with a well-defined structure-property relationship. Their synthesis is accessible, their characterization is straightforward with standard analytical techniques, and their applications, particularly in the pharmaceutical arena, are expanding rapidly. The ability to precisely tune their properties through chemical modification opens up a vast design space for creating novel materials with tailored functionalities. As our understanding of the subtle interplay between their zwitterionic nature and their environment deepens, we can expect to see sulfopropyl pyridinium compounds play an increasingly important role in the development of next-generation drug delivery systems, advanced analytical tools, and biocompatible materials. The future is indeed bright for these molecules that have mastered the art of charge balance.

References

  • Ataman Kimya. (n.d.). 1-(2-HYDROXY-3-SULFOPROPYL)-PYRIDINIUM BETAINE. Retrieved from [Link]

  • Ausimont S.p.A. (1997). Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine. Google Patents.
  • Gokmen, M. T., et al. (2025).
  • Gotor, R., et al. (n.d.). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],.... Retrieved from [Link]

  • Waters Corporation. (2021).
  • Zhang, L., et al. (2018). Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs. Acta Pharmaceutica Sinica B, 8(1), 30-40.
  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and Properties of Low-Polydispersity Poly(sulfopropylbetaine)s and Their Block Copolymers. In Controlled Radical Polymerization (Vol. 854, pp. 183-197). American Chemical Society.
  • Li, F., et al. (2019). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. PubMed. Retrieved from [Link]

  • P., Thakral, S., & Singh, K. K. (2021). Excipients in Pharmaceutical Additive Manufacturing: A Comprehensive Exploration of Polymeric Material Selection for Enhanced 3D Printing. MDPI.
  • Alarcon, C. D., et al. (2025). Structure-Property Relationships in Zwitterionic Pyridinium-Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety | Request PDF. Retrieved from [Link]

  • ZwitterCo. (2025). Zwitterions in Drug Delivery. Retrieved from [Link]

  • Chromatography Today. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

  • Alarcon, C. D., et al. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.
  • ResearchGate. (n.d.). Potentiometric titration curves and their first derivatives of a few cationic surfactants solutions ( c = 4 × 10 - ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). In Situ Polymerization of Zwitterions on Therapeutic Proteins to Enable Their Effective Oral Delivery | Request PDF. Retrieved from [Link]

  • Ausimont S.p.A. (1998). Synthetic method for making pyridin-propyl-sulphobetaine without any risks for the human beings and the environment. Google Patents.
  • Ivanov, I. G., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Gorsh, M., et al. (2024). Current Status and Future Perspectives of Betaine and Betaine-Based Natural Deep Eutectic Solvents: A Review. MDPI.
  • Liu, G., et al. (2016). Multiple pH responsive zwitterionic micelles for stealth delivery of anticancer drugs.
  • Rochefort, S. (n.d.). Polymer Synthesis.pdf. Oregon State University. Retrieved from [Link]

  • Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents: Machine Learning Modeling and Experimental Valid
  • Waters Corporation. (2025). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. ResearchGate. Retrieved from [Link]

  • K., S., & M., K. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews.
  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000043). Retrieved from [Link]

  • F., B., & J., M. (2012).
  • Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pyridinium fluorosulfonate. Retrieved from [Link]

  • Liu, R., et al. (2016). Enhanced Oral Delivery of Protein Drugs Using Zwitterion-Functionalized Nanoparticles to Overcome both the Diffusion and Absorption Barriers. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrums of betaine (A), urea (B) and BU (C); and 13 C NMR.... Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Covalent Grafting of Poly(1-(3-Sulphonatopropyl)-2-vinylpyridinium) onto Metal Surfaces for Advanced Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Bio-Interfaces with Zwitterionic Polymer Brushes

The functionalization of metal surfaces with polymer brushes is a cornerstone of modern materials science, enabling the precise control of interfacial properties for a myriad of applications, from biomedical implants to advanced sensor technologies. Among the vast library of available polymers, zwitterionic polymers have garnered significant attention due to their unique molecular structure, which incorporates both positive and negative charges within the same repeating unit.[1] This charge balance imparts exceptional hydrophilicity and results in the formation of a tightly bound hydration layer, which is fundamental to their remarkable anti-fouling properties.

This application note provides a comprehensive guide to the "grafting-from" approach for modifying metal surfaces with poly(1-(3-Sulphonatopropyl)-2-vinylpyridinium) (pSPV), a zwitterionic polymer. The protocols detailed herein are primarily based on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a robust and versatile technique that allows for the growth of high-density polymer brushes with controlled thickness and architecture.[2][3][4] The principles and methodologies can be adapted for various metal substrates, including gold, titanium, and stainless steel, which are of significant interest in the development of medical devices and drug delivery systems.

The primary objective of grafting pSPV is to create surfaces that resist non-specific protein adsorption and bacterial adhesion, a critical challenge in biomedical applications.[1][5] The sulfonate and pyridinium moieties of pSPV also offer opportunities for further functionalization, such as the chelation of metal ions for antimicrobial applications or as a platform for drug conjugation.[5][6]

Chemical Principles and Mechanistic Insights

The "grafting-from" strategy involves the immobilization of an initiator on the metal surface, from which the polymer chains are subsequently grown in situ. This approach is favored over "grafting-to" (attaching pre-synthesized polymers) as it allows for significantly higher grafting densities, leading to the formation of a dense polymer brush structure.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a controlled radical polymerization technique that relies on a reversible activation/deactivation equilibrium between a dormant species (an alkyl halide) and an active radical, catalyzed by a transition metal complex (typically copper-based).[2][3] This equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.

The key components of an SI-ATRP system for pSPV grafting are:

  • Substrate: The metal surface to be modified (e.g., gold, titanium oxide, stainless steel).

  • Initiator: A molecule capable of binding to the metal surface and initiating polymerization. For gold, thiol-containing initiators are commonly used.[6] For metal oxides, silane-based initiators are effective.[4][7]

  • Monomer: this compound (SPV).

  • Catalyst System: A copper(I) halide (e.g., CuBr or CuCl) and a ligand (e.g., a bipyridine or a multidentate amine like PMDETA or Me6TREN). A deactivator, copper(II) halide (e.g., CuBr2 or CuCl2), is often added to further control the polymerization.[2][6]

  • Solvent: A solvent system capable of dissolving all components, often a mixture of water and an organic solvent like methanol or isopropanol.[2][6]

The causality behind these choices lies in the precise control over the polymerization process that ATRP affords. The ability to tune the initiator density, catalyst concentration, and reaction time allows for the rational design of polymer brushes with specific thicknesses and functionalities.

Experimental Workflow and Protocols

The following sections provide detailed protocols for the grafting of pSPV onto gold and titanium surfaces. These protocols are based on established procedures for similar vinyl and sulfonate-containing monomers and should be optimized for specific experimental setups.

Diagram of the General Experimental Workflow

G cluster_prep Surface Preparation cluster_graft Grafting Reaction cluster_post Post-Grafting Clean Substrate Cleaning Initiator Initiator Immobilization Clean->Initiator Rinse_Dry_1 Rinsing & Drying Initiator->Rinse_Dry_1 Prepare_Sol Prepare Polymerization Solution Rinse_Dry_1->Prepare_Sol Degas Degas Solution Prepare_Sol->Degas Immerse Immerse Substrate Degas->Immerse Polymerize Polymerization Immerse->Polymerize Rinse_Dry_2 Rinsing & Drying Polymerize->Rinse_Dry_2 Characterize Surface Characterization Rinse_Dry_2->Characterize

Caption: General workflow for pSPV grafting.

Protocol 1: pSPV Grafting on Gold Surfaces

This protocol utilizes a thiol-based initiator to form a self-assembled monolayer (SAM) on the gold surface, which then serves as the platform for polymer brush growth.[6]

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • ω-mercaptoundecyl bromoisobutyrate (initiator)

  • Ethanol (absolute)

  • This compound (SPV) monomer

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr2)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Methanol and Deionized (DI) water (solvent)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.

    • Further clean the substrates using an oxygen plasma or piranha solution (use with extreme caution) to remove any organic contaminants.

  • Initiator Immobilization:

    • Prepare a 2 mM solution of ω-mercaptoundecyl bromoisobutyrate in absolute ethanol.

    • Immerse the cleaned gold substrates in the initiator solution and leave them overnight (12-18 hours) at room temperature to allow for the formation of a well-ordered SAM.

    • Remove the substrates from the solution, rinse thoroughly with ethanol to remove any physisorbed initiator, and dry under a stream of nitrogen.

  • SI-ATRP of SPV:

    • In a Schlenk flask, dissolve SPV monomer, CuBr2, and PMDETA in a degassed mixture of methanol and DI water (e.g., 2:1 v/v). The molar ratio of Monomer:Initiator (surface-bound):CuBr:CuBr2:PMDETA should be optimized, a typical starting point is 200:1:1:0.1:1.1.

    • Add CuBr to the flask. The solution should turn colored, indicating the formation of the Cu(I)-ligand complex.

    • Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization.

    • Place the initiator-modified gold substrates into the reaction flask under a nitrogen atmosphere.

    • Seal the flask and place it in a thermostatically controlled oil bath at a predetermined temperature (e.g., 60 °C).

    • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is dependent on the reaction time.

    • After the desired time, remove the substrates from the reaction solution and quench the polymerization by exposing the solution to air.

    • Thoroughly rinse the substrates with DI water and ethanol to remove any non-grafted polymer and catalyst residues.

    • Dry the pSPV-grafted substrates under a stream of nitrogen.

Protocol 2: pSPV Grafting on Titanium Surfaces

For titanium and other metal oxide surfaces, a silane-based initiator is used to form a stable covalent bond with the surface hydroxyl groups.[4][7]

Materials:

  • Titanium substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous toluene and dichloromethane (DCM)

  • Other materials as listed in Protocol 1.

Procedure:

  • Substrate Hydroxylation and Cleaning:

    • Clean the titanium substrates by sonicating in acetone, ethanol, and DI water (15 minutes each).

    • Activate the surface by immersing in a 2 M NaOH solution for 1 hour, followed by thorough rinsing with DI water until the pH is neutral. This step generates hydroxyl groups on the surface.

    • Dry the substrates in an oven at 110 °C for at least 1 hour.

  • Initiator Immobilization (Two-Step):

    • Silanization: Immerse the cleaned and dried substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2-4 hours at room temperature.[4]

    • Rinse the substrates with toluene and cure in an oven at 110 °C for 1 hour to form a stable silane layer.

    • Initiator Attachment: Immerse the APTES-modified substrates in a solution of anhydrous DCM containing TEA (as an acid scavenger) and BIBB. A typical molar ratio is 1:1.2:1.2 (APTES surface groups:TEA:BIBB). React for 2 hours at 0 °C, then allow to warm to room temperature overnight.

    • Rinse the substrates thoroughly with DCM and ethanol, then dry under a stream of nitrogen.

  • SI-ATRP of SPV:

    • Follow the same procedure as described in Protocol 1, step 3.

Surface Characterization Techniques

The successful grafting of pSPV brushes must be confirmed through a suite of surface-sensitive characterization techniques.

Technique Purpose Expected Outcome for Successful Grafting
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.[1][2][4][5][6][7]Appearance of N 1s and S 2p peaks characteristic of the pSPV. Attenuation of the substrate signal (e.g., Au 4f or Ti 2p).
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface.[2][4][5][6]Appearance of characteristic peaks for the sulfonate group (~1200 cm⁻¹ and ~1040 cm⁻¹) and the pyridinium ring.[2]
Ellipsometry To measure the thickness of the grafted polymer layer.[2][4][5][6]A measurable increase in thickness (typically 5-100 nm) that correlates with polymerization time.
Contact Angle Goniometry To assess the wettability and surface energy of the modified surface.[2][4][5][6]A significant decrease in the water contact angle, indicating a highly hydrophilic surface.
Atomic Force Microscopy (AFM) To visualize the surface topography and measure roughness.[2][5][6]A smooth and uniform surface morphology, consistent with a dense polymer brush.

Visualization of the Grafted Surface

G cluster_surface cluster_brush Metal Metal Substrate p1 end1 p1->end1 pSPV Chain p2 end2 p2->end2 p3 end3 p3->end3

Sources

Application Notes: Synthesis of Sulfobetaine 2-Vinylpyridine (SB2VP) and its Polymer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Zwitterionic polymers, particularly polysulfobetaines, have emerged as a critical class of materials in biomedical and engineering fields. Their unique structure, containing both a positive and a negative charge on the same monomer unit, imparts exceptional properties such as high hydrophilicity and remarkable resistance to nonspecific protein adsorption and biofilm formation. Poly(sulfobetaine 2-vinylpyridine) (pSB2VP), the subject of this guide, is a prominent member of this family. It is synthesized from the SB2VP monomer, which is derived from 2-vinylpyridine and 1,3-propanesultone. The resulting polymer is explored for applications ranging from antifouling coatings for medical devices and marine surfaces to selective layers in advanced filtration membranes and platforms for drug delivery.[1][2]

This document provides a comprehensive, field-tested protocol for the synthesis of the sulfobetaine 2-vinylpyridine (SB2VP) monomer and its subsequent free-radical polymerization to yield pSB2VP. The protocols are designed for clarity and reproducibility, with an emphasis on the causality behind experimental choices to ensure both safety and success.

Part 1: Synthesis of Sulfobetaine 2-Vinylpyridine (SB2VP) Monomer

Reaction Principle

The synthesis of the SB2VP monomer is achieved through the quaternization of 2-vinylpyridine. This is a classic nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the terminal carbon of the 1,3-propanesultone ring. This attack leads to the opening of the strained sultone ring, forming a stable zwitterionic sulfobetaine structure.[2][3]

SB2VP Monomer Synthesis cluster_reactants Reactants cluster_product Product R1 2-Vinylpyridine P1 Sulfobetaine 2-Vinylpyridine (SB2VP) R1:e->P1:w + R2 1,3-Propanesultone R2:e->P1:w Acetonitrile 60°C, 24h

Caption: Reaction scheme for the synthesis of SB2VP monomer.

Materials and Equipment
Reagents & SolventsEquipment
2-Vinylpyridine (≥97%)Round-bottom flask (100 mL or 250 mL)
1,3-Propanesultone (≥98%)Magnetic stirrer and stir bar
Acetonitrile (anhydrous)Oil bath with temperature controller
Diethyl ether (anhydrous)Condenser
Nitrogen gas supplySchlenk line or nitrogen balloon setup
Büchner funnel and filter flask
Vacuum oven

IMPORTANT SAFETY NOTICE: 1,3-Propanesultone is a toxic and suspected carcinogen and mutagen.[4][5][6] All handling must be performed inside a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6] Consult the Safety Data Sheet (SDS) before use.[4][5][8]

Detailed Synthesis Protocol
  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool under a stream of nitrogen.

  • Addition of Reagents: Inside a chemical fume hood, add 50 mL of anhydrous acetonitrile to the flask. Subsequently, add 5 mL of 2-vinylpyridine followed by 4.76 mL of 1,3-propanesultone.[2]

    • Rationale: Acetonitrile is an ideal solvent for this reaction as it dissolves the reactants but not the zwitterionic product, which precipitates upon formation, driving the reaction to completion.[2][9] Anhydrous conditions are preferred to prevent potential side reactions with water.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with nitrogen gas for approximately 20 minutes.[2] This can be done by inserting a needle connected to a nitrogen line and another needle as an outlet. After purging, maintain a positive nitrogen pressure using a balloon.

    • Rationale: An inert atmosphere prevents potential polymerization of the vinyl group, which can be initiated by oxygen, light, or heat.[10]

  • Reaction Conditions: Immerse the flask in a preheated oil bath set to 60°C. Stir the mixture vigorously.[2]

  • Reaction Progression: A pale-yellow solid will begin to precipitate from the solution. Allow the reaction to proceed for 24 hours to ensure maximum conversion.[2]

  • Product Isolation: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid generously with anhydrous diethyl ether (2-3 times). For thorough purification, the filtered product can be stirred in diethyl ether for several hours, then re-filtered.[2]

    • Rationale: Diethyl ether is used to wash away any unreacted starting materials and solvent residues, as the zwitterionic product is insoluble in it.

  • Drying: Dry the purified pale-yellow solid in a vacuum oven at 40°C for 24 hours to remove all residual solvent.[2] The expected yield is approximately 79%.[2]

  • Storage: Store the final SB2VP monomer in a cool, dark, and dry place. For long-term storage, adding a polymerization inhibitor like BHT is recommended.[9]

Part 2: Polymerization of Sulfobetaine 2-Vinylpyridine (pSB2VP)

Polymerization Principle

The polymerization of the SB2VP monomer is conducted via free-radical polymerization.[1][11] The process is initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), which generates free radicals. These radicals attack the vinyl group of the SB2VP monomer, initiating a chain reaction that propagates to form the high molecular weight polymer, pSB2VP.

pSB2VP Polymerization cluster_monomer Monomer cluster_initiator Initiator cluster_polymer Polymer M1 SB2VP P1 Poly(SB2VP) M1:e->P1:w DMSO 70°C, 24h I1 AIBN I1:e->P1:w Heat (Δ)

Caption: Workflow for the free-radical polymerization of SB2VP.

Materials and Equipment
Reagents & SolventsEquipment
SB2VP monomerSchlenk flask or round-bottom flask
Dimethyl sulfoxide (DMSO, anhydrous)Magnetic stirrer and stir bar
Azobisisobutyronitrile (AIBN)Oil bath with temperature controller
EthanolSchlenk line or nitrogen balloon setup
HexaneCentrifuge or filtration apparatus
Vacuum oven
Detailed Polymerization Protocol
  • Reactant Preparation: In a Schlenk flask, dissolve 3.0 g of the synthesized SB2VP monomer in 60 mL of anhydrous DMSO with continuous stirring. Add 0.01 g of AIBN to the solution.

    • Rationale: DMSO is a suitable polar aprotic solvent that can dissolve the zwitterionic monomer, creating a homogeneous solution for polymerization. AIBN is a common thermal initiator that decomposes at a convenient rate at 70°C.[11]

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen gas.

    • Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction. Removing it is crucial for achieving high molecular weight polymer and reproducible results.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours. The solution will become noticeably more viscous as the polymer forms.

  • Termination: After 24 hours, stop the reaction by removing the flask from the heat and exposing the solution to air.

  • Purification: Precipitate the resulting polymer by slowly adding the viscous DMSO solution into a large excess of a 50:50 (v/v) ethanol/hexane mixture with vigorous stirring. A white, fibrous polymer will precipitate.

    • Rationale: pSB2VP is insoluble in less polar solvents like ethanol and hexane. This step separates the polymer from the DMSO solvent and any unreacted monomer.

  • Isolation and Washing: Collect the polymer by filtration or centrifugation. Wash the polymer multiple times with the ethanol/hexane mixture to ensure the complete removal of impurities.

  • Drying: Dry the final pSB2VP polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Summary of Reaction Parameters

ParameterMonomer Synthesis (SB2VP)Polymerization (pSB2VP)
Key Reagents 2-Vinylpyridine, 1,3-PropanesultoneSB2VP, AIBN
Solvent AcetonitrileDMSO
Temperature 60°C70°C
Time 24 hours24 hours
Atmosphere Inert (Nitrogen)Inert (Nitrogen)
Purification Washing with Diethyl EtherPrecipitation in Ethanol/Hexane
Typical Yield ~79%[2]~68% (Varies)

Characterization

A thorough characterization of both the monomer and the final polymer is essential to validate the success of the synthesis.

  • Monomer (SB2VP):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure, ensuring the quaternization of the pyridine ring and the opening of the sultone.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the sulfonate group (S=O stretching around 1190 and 1030 cm⁻¹) and the pyridinium ring.[2]

    • Mass Spectrometry (MS): To confirm the molecular weight of the monomer.

  • Polymer (pSB2VP):

    • NMR Spectroscopy: ¹H NMR will show the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.[12][13]

    • FTIR Spectroscopy: The spectrum will be similar to the monomer but may show broadening of peaks. The key functional groups (sulfonate, pyridinium ring) should be present.[14][15] The disappearance of the C=C stretching vibration around 1640 cm⁻¹ indicates successful polymerization.[2]

    • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

    • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and glass transition temperature of the polymer.[2]

References

  • ResearchGate. (n.d.). Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization and NMR Spectra of Poly(2-vinylpyridine). Retrieved from [Link]

  • ACS Publications. (n.d.). Self-Assembling Zwitterionic Copolymers as Membrane Selective Layers with Excellent Fouling Resistance: Effect of Zwitterion Chemistry. Retrieved from [Link]

  • MDPI. (2025). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfo-and carboxybetaine-containing polyampholytes based on Poly(2-vinyl pyridine)s: Synthesis and solution behavior. Retrieved from [Link]

  • RSC Publishing. (n.d.). Zwitterionic copolymer additive architecture affects membrane performance: fouling resistance and surface rearrangement in saline solutions. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Polymerization of Zwitterionic Sulphobetaine Methacrylate and Modification of Contact Lens Substrate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Zwitterionic monomers as stabilizers for high solids content polymer colloids for high-performance coatings applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of poly(sulfobetaine methacrylate)s P-1-P-8 in D 2 O.... Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1524 - 1,3-PROPANE SULTONE. Retrieved from [Link]

  • NIH. (n.d.). Rapid fabrication of zwitterionic sulfobetaine vinylimidazole-based monoliths via photoinitiated copolymerization for hydrophilic interaction chromatography. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. Retrieved from [Link]

  • MDPI. (2021). Characterization of Composition and Structure–Property Relationships of Commercial Post-Consumer Polyethylene and Polypropylene Recyclates. Retrieved from [Link]

  • UGA Research. (n.d.). 1-3Propanesultone-1120-71-4. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and flocculation performance of zwitterionic copolymer of acrylamide and 4-vinylpyridine propylsulfobetaine | Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of 1-(3-Sulphonatopropyl)-2-vinylpyridinium in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Zwitterionic Moieties in Drug Delivery

The pursuit of ideal drug delivery vehicles is driven by the need for systems that are biocompatible, exhibit prolonged circulation times, and can evade the body's immune surveillance.[1] Zwitterionic polymers, which possess an equal number of positive and negative charges within their structure, have emerged as exceptional candidates to meet these demands.[1][2] Their unique charge-neutral yet highly hydrophilic nature allows them to bind water tightly, forming a dense hydration layer.[2] This "stealth" characteristic minimizes non-specific protein adsorption, a critical first step in immune recognition and clearance by the mononuclear phagocyte system (MPS).[2][3] Consequently, drug carriers functionalized with zwitterionic moieties demonstrate enhanced colloidal stability and extended systemic circulation, increasing the probability of reaching the target tissue.[2][3]

1-(3-Sulphonatopropyl)-2-vinylpyridinium (SPV) is a versatile zwitterionic monomer that offers a strategic advantage in the design of advanced drug delivery systems.[4][5] Its structure comprises a positively charged pyridinium ring and a negatively charged sulphonate group, linked by a propyl chain.[5] The presence of a vinyl group enables its facile incorporation into various polymeric architectures, including nanoparticles and hydrogels, through polymerization.[5] This guide provides detailed protocols and application notes for the synthesis, formulation, and characterization of SPV-based drug delivery systems, grounded in the principles of scientific integrity and field-proven insights.

Physicochemical Properties of this compound (SPV)

A thorough understanding of the monomer's properties is fundamental to designing effective polymerization and formulation strategies.

PropertyValueSource
CAS Number 6613-64-5[5]
Molecular Formula C₁₀H₁₃NO₃S[5]
Molecular Weight 227.28 g/mol [5]
Appearance White to light yellow powder/crystal
Solubility Soluble in polar solvents, particularly water.[5]
Key Structural Features Pyridinium ring (cationic), Sulphonate group (anionic), Vinyl group (polymerizable)[5]

PART 1: Synthesis of SPV-Containing Polymers via RAFT Polymerization

Expertise & Experience: To achieve controlled and well-defined polymer architectures, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a superior method compared to conventional free-radical polymerization.[6][7][8] RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which is crucial for reproducible drug delivery performance. The choice of a suitable RAFT agent is critical and depends on the monomer's reactivity. For vinylpyridinium monomers, a trithiocarbonate-based RAFT agent is often effective.

Trustworthiness: This protocol includes steps for purification and characterization to ensure the synthesis of a well-defined polymer, which is a prerequisite for the subsequent formulation of reliable drug delivery systems.

Protocol 1: Synthesis of Poly(this compound) (PSPV) Homopolymer via RAFT Polymerization

Materials:

  • This compound (SPV)

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or other suitable RAFT agent

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

  • Dialysis tubing (MWCO appropriate for the target polymer size)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve SPV (e.g., 1 g, 4.4 mmol) and DDMAT (e.g., 32.0 mg, 0.088 mmol, for a target degree of polymerization of 50) in anhydrous 1,4-dioxane (e.g., 5 mL).

  • Initiator Addition: Add AIBN (e.g., 2.9 mg, 0.0176 mmol, [DDMAT]:[AIBN] ratio of 5:1) to the solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

  • Termination and Precipitation: Terminate the polymerization by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

  • Purification:

    • Collect the precipitated polymer by centrifugation or filtration.

    • Redissolve the polymer in a minimal amount of deionized water.

    • Purify the polymer by dialysis against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer, initiator fragments, and RAFT agent.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final PSPV homopolymer as a solid.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and determine monomer conversion.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of anhydrous 1,4-dioxane is important as water can interfere with the RAFT process.

  • Freeze-Pump-Thaw Cycles: This is a standard and effective method to remove oxygen, which acts as a radical scavenger and inhibits polymerization.

  • Dialysis: This purification step is crucial to remove low-molecular-weight impurities that could be cytotoxic or interfere with subsequent formulation and drug loading.

PART 2: Formulation of SPV-Based Nanoparticles for Drug Delivery

Expertise & Experience: The formulation of polymeric nanoparticles often relies on the self-assembly of amphiphilic block copolymers or nanoprecipitation of pre-formed polymers. For zwitterionic polymers like PSPV, which are highly hydrophilic, a common strategy is to copolymerize SPV with a hydrophobic monomer to create an amphiphilic block copolymer that can self-assemble into micelles in an aqueous environment. Alternatively, nanoprecipitation can be employed by dissolving the polymer in a good solvent and then adding this solution to a poor solvent (an anti-solvent), causing the polymer to precipitate as nanoparticles.[9]

Trustworthiness: This section provides protocols for both self-assembly and nanoprecipitation methods, allowing researchers to choose the most suitable approach based on their specific polymer and drug. Quality control steps are integrated to ensure the reproducibility of the nanoparticle formulation.

Protocol 2A: Formulation of PSPV-based Nanoparticles via Nanoprecipitation

Materials:

  • Synthesized PSPV homopolymer or a copolymer of SPV with a hydrophobic monomer.

  • A water-miscible organic solvent (e.g., acetone, methanol).[9]

  • Deionized water (as the anti-solvent).

  • Drug to be encapsulated (dissolved in the organic solvent with the polymer).

  • Magnetic stirrer.

  • Rotary evaporator.

Procedure:

  • Polymer and Drug Dissolution: Dissolve the PSPV-containing polymer and the hydrophobic drug in a suitable water-miscible organic solvent (e.g., 10 mg of polymer and 1 mg of drug in 1 mL of acetone).[9]

  • Nanoprecipitation: Add the polymer-drug solution dropwise into a larger volume of deionized water (e.g., 10 mL) under moderate magnetic stirring. The rapid diffusion of the organic solvent into the water will cause the polymer to precipitate, forming nanoparticles and entrapping the drug.[9]

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining free drug and solvent.

  • Characterization:

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.

    • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visualize the morphology and size of the nanoparticles.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantify the amount of drug loaded into the nanoparticles.

Diagram of Nanoprecipitation Workflow:

Nanoprecipitation cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Final Product Polymer PSPV Polymer Solution Polymer-Drug Solution Polymer->Solution Drug Hydrophobic Drug Drug->Solution Solvent Organic Solvent (e.g., Acetone) Solvent->Solution Mixing Dropwise Addition & Stirring Solution->Mixing AntiSolvent Deionized Water (Anti-solvent) AntiSolvent->Mixing NPs_Suspension Nanoparticle Suspension Mixing->NPs_Suspension Evaporation Solvent Evaporation NPs_Suspension->Evaporation Purified_NPs Purified Drug-Loaded Nanoparticles Evaporation->Purified_NPs caption Nanoprecipitation Workflow for PSPV Nanoparticles

Caption: Nanoprecipitation workflow for drug-loaded PSPV nanoparticles.

Protocol 2B: Calculation of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
  • Separate Free Drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. The supernatant will contain the free, unencapsulated drug.

  • Quantify Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate DLC and EE:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    Where:

    • Mass of drug in nanoparticles = Total mass of drug used - Mass of free drug in the supernatant.

    • Mass of nanoparticles is typically determined by lyophilizing a known volume of the purified nanoparticle suspension.

PART 3: Formulation of SPV-Based Hydrogels for Sustained Drug Release

Expertise & Experience: Hydrogels are three-dimensional, water-swollen polymer networks that can be designed for sustained drug release.[10][11][12] The incorporation of the hydrophilic SPV monomer can enhance the water absorption capacity of the hydrogel.[5] A common method for preparing hydrogels is through the free-radical crosslinking polymerization of monomers in an aqueous solution, using a chemical crosslinker.

Trustworthiness: The protocol below includes swelling studies and in vitro drug release assays, which are essential for validating the performance of the hydrogel as a drug delivery system.

Protocol 3: Preparation of a PSPV-based Hydrogel for Sustained Drug Release

Materials:

  • This compound (SPV)

  • A co-monomer (e.g., N-isopropylacrylamide for thermo-responsive hydrogels)

  • N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Drug to be loaded

  • Phosphate-buffered saline (PBS)

Procedure:

  • Monomer Solution Preparation: In a vial, dissolve SPV, the co-monomer (if used), and the drug in deionized water.

  • Crosslinker and Initiator Addition: Add MBA and APS to the monomer solution and vortex until fully dissolved.

  • Initiation of Polymerization: Add TEMED to the solution to initiate the polymerization. Quickly vortex and pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Gelation: Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: Remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted components.

  • Swelling Studies:

    • Immerse a pre-weighed, dried hydrogel sample in PBS (pH 7.4) at 37°C.

    • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it.

    • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 , where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • In Vitro Drug Release:

    • Place a drug-loaded hydrogel sample in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method.

    • Plot the cumulative drug release as a function of time.

Diagram of Hydrogel Formation and Drug Release:

Hydrogel cluster_synthesis Hydrogel Synthesis cluster_release Sustained Drug Release Monomers SPV Monomer + Co-monomer + Drug Polymerization Free-Radical Polymerization Monomers->Polymerization Crosslinker MBA (Crosslinker) Crosslinker->Polymerization Initiator APS/TEMED (Initiator) Initiator->Polymerization Hydrogel Drug-Loaded Hydrogel Polymerization->Hydrogel Release Drug Diffusion Hydrogel->Release PBS PBS (pH 7.4, 37°C) PBS->Release Released_Drug Released Drug Release->Released_Drug caption Hydrogel Formation and Sustained Drug Release Mechanism

Caption: Mechanism of hydrogel formation and sustained drug release.

PART 4: Biocompatibility Assessment

Expertise & Experience: Before any in vivo application, the biocompatibility of the synthesized drug delivery system must be thoroughly evaluated.[13][14] Cytotoxicity assays are a fundamental first step to assess the potential of a material to cause cell death.[14]

Trustworthiness: This protocol describes a standard and widely accepted method for in vitro cytotoxicity testing, ensuring the generation of reliable data on the safety of the SPV-based materials.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • A relevant cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic target).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • PSPV-based nanoparticles or hydrogel extracts.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the PSPV-based nanoparticles or hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 . Plot cell viability against the concentration of the test material to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The incorporation of this compound into drug delivery systems offers a promising strategy to enhance biocompatibility and prolong circulation time. The protocols outlined in this guide provide a comprehensive framework for the synthesis, formulation, and evaluation of SPV-based nanoparticles and hydrogels. The inherent zwitterionic nature of PSPV makes it a valuable component for creating "stealth" drug carriers that can effectively evade the immune system. Future research should focus on the development of stimuli-responsive PSPV-based systems that can release their therapeutic payload in response to specific triggers at the target site, such as changes in pH or temperature, further enhancing the specificity and efficacy of the treatment.

References

  • Synthesis, characterisation and functionalisation of BAB-type dual-responsive nanocarriers for targeted drug delivery: evolution of nanoparticles based on 2-vinylpyridine and diethyl vinylphosphonate. (2021). PMC. [Link]

  • Methods of delivering therapeutics using lipid nanoparticles.
  • In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. (2009). MDPI. [Link]

  • Sustained-release hydrogel preparation.
  • Synthesis and Properties of Functional Poly(vinylpyrrolidinone) Hydrogels for Drug Delivery. (2001). ResearchGate. [Link]

  • Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond. (2022). ACS Engineering Au. [Link]

  • Safety Data Sheet: this compound. Chemos GmbH&Co.KG. [Link]

  • RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding?. (2016). Polymer Chemistry. [Link]

  • Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. (2022). PMC. [Link]

  • Development, in vitro and in vivo Evaluations of Solid-Lipid Microparticles based on Solidified Micellar Carrier System for Oral Delivery of Cefepime. (2014). ResearchGate. [Link]

  • Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. (2017). MDPI. [Link]

  • Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. (2022). MDPI. [Link]

  • FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. (2018). University of Nottingham. [Link]

  • Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. (2007). PubMed. [Link]

  • Drug‐loading and release characteristics of our carriers. a)... ResearchGate. [Link]

  • Evaluation and invivo studies of solid lipid nano carrier mediated drug delivery system of perinodopril. (2022). International journal of health sciences. [Link]

  • Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers. (2023). MDPI. [Link]

  • Preparation, characterization and application of zwitterionic polymers andmembranes: Current developments and perspective. (2009). ResearchGate. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2023). MDPI. [Link]

  • NOVEL SYNTHESIS OF POLYMERIC NANOPARTICLES FOR DRUG DELIVERY APPLICATIONS USING MICROFLUIDIC RAPID MIXING. Stanford University. [Link]

  • Current Understanding of Hydrogel for Drug Release and Tissue Engineering. (2022). MDPI. [Link]

  • In-Vitro, Ex-Vivo and In-Vivo Evaluation of Transdermal Delivery of Felodipine. (2013). Journal of Pharmaceutical Research. [Link]

  • Protocol for 3D bioprinting of nanoparticle-laden hydrogels to enhance antibacterial and imaging properties. (2022). PMC. [Link]

  • Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. (2024). MDPI. [Link]

  • High-throughput RAFT Polymerization via Automated Batch, Increment, and Continuous Flow Platforms. ChemRxiv. [Link]

  • Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. protocols.io. [Link]

  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. (2024). Langmuir. [Link]

  • Biocompatibility of Polyimides: A Mini-Review. (2019). PMC. [Link]

  • Targeted drug release from stable and safe ultrasound-sensitive nanocarriers. (2021). PMC. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). (2022). PubMed Central. [Link]

  • RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. (2010). NIH. [Link]

  • Progress of Electrospun Nanofibrous Carriers for Modifications to Drug Release Profiles. (2022). MDPI. [Link]

  • Sustained drug release from an ultrathin hydrogel film. (2015). RSC Publishing. [Link]

  • Structures and Synthesis of Zwitterionic Polymers. (2015). MDPI. [Link]

Sources

Application Notes & Protocols: Leveraging Pyridinium-Based Zwitterionic Polymers for Advanced Biosensor Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the pursuit of highly sensitive and reliable biosensing platforms, the challenge of biofouling—the non-specific adsorption of biomolecules onto sensor surfaces—remains a significant impediment. This phenomenon can obscure specific binding events, leading to diminished signal-to-noise ratios and inaccurate measurements. Pyridinium-based zwitterionic polymers have emerged as a formidable solution to this problem. Their unique molecular architecture, characterized by a positively charged pyridinium cation and a negatively charged group, endows them with exceptional hydrophilicity and the ability to form a tightly bound hydration layer. This electrically neutral, yet highly hydrated, surface effectively repels non-specific protein and cellular adhesion, paving the way for ultra-sensitive detection in complex biological media such as blood serum and saliva.[1][2][3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyridinium-based zwitterionic polymers in biosensor development. We will delve into the fundamental principles governing their antifouling properties, provide detailed protocols for their synthesis and immobilization, and present case studies on their integration into electrochemical and optical biosensing platforms.

The Science of Pyridinium-Based Zwitterionic Polymers

Zwitterionic polymers contain an equal number of positive and negative charges on the same monomer repeating unit, resulting in an overall neutral charge.[6] This charge balance is crucial for their function. In the case of pyridinium-based zwitterionic polymers, the pyridinium ring serves as the robust cationic moiety, while a sulfonate or carboxylate group typically provides the anionic counterpart.

The primary mechanism behind their remarkable antifouling capability is the formation of a strong hydration layer through electrostatic interactions.[5][7] This layer acts as a physical and energetic barrier, preventing proteins and other biomolecules from adsorbing onto the sensor surface. Unlike traditional antifouling materials like poly(ethylene glycol) (PEG), which can be susceptible to oxidative degradation, zwitterionic polymers offer enhanced long-term stability in biological environments.[1]

Key Advantages in Biosensor Applications:
  • Superior Antifouling: Drastically reduces non-specific binding from complex media like serum, plasma, and saliva.[2][8]

  • Enhanced Sensitivity: By minimizing background noise, the signal from the specific analyte-receptor interaction is amplified.

  • Improved Biocompatibility: The biomimetic nature of the zwitterionic surface minimizes immune responses and improves the in-vivo performance of implantable sensors.[1][9][10]

  • Tunable Properties: The chemical structure of the polymer can be modified to incorporate specific functionalities for covalent immobilization of biorecognition elements.[11]

Synthesis of a Representative Pyridinium-Based Zwitterionic Polymer

The most common approach for synthesizing these polymers is through free radical polymerization of a zwitterionic monomer.[12] Here, we provide a protocol for the synthesis of poly(4-vinyl-1-(3-sulfopropyl)pyridinium betaine), a widely used pyridinium-based zwitterionic polymer.

Monomer Synthesis: 4-vinyl-1-(3-sulfopropyl)pyridinium betaine

This protocol involves the quaternization of 4-vinylpyridine with 1,3-propanesultone.

Materials:

  • 4-vinylpyridine (freshly distilled)

  • 1,3-propanesultone

  • Anhydrous acetonitrile

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 10.5 g (0.1 mol) of freshly distilled 4-vinylpyridine in 100 mL of anhydrous acetonitrile.

  • Slowly add 12.2 g (0.1 mol) of 1,3-propanesultone to the solution while stirring.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 4 hours.

  • A white precipitate will form during the reaction. After 4 hours, cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product thoroughly with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the 4-vinyl-1-(3-sulfopropyl)pyridinium betaine monomer.

Polymerization of the Monomer

Materials:

  • 4-vinyl-1-(3-sulfopropyl)pyridinium betaine monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • 0.5 M NaCl aqueous solution

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Protocol:

  • Dissolve 5.0 g of the synthesized monomer in 50 mL of 0.5 M NaCl aqueous solution in a reaction flask. The salt is necessary to solubilize the zwitterionic monomer and growing polymer chains.

  • Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Add 0.02 g of AIBN to the solution.

  • Seal the flask and heat the reaction to 60°C for 24 hours with continuous stirring.

  • After polymerization, cool the solution to room temperature.

  • Purify the polymer by dialyzing against deionized water for 3 days, changing the water twice daily, to remove unreacted monomer, initiator, and salt.

  • Lyophilize the purified polymer solution to obtain the solid poly(4-vinyl-1-(3-sulfopropyl)pyridinium betaine).

Application Protocol 1: Electrochemical Biosensor for Protein Detection

This protocol describes the modification of a gold electrode with a pyridinium-based zwitterionic polymer for the detection of a model protein using Electrochemical Impedance Spectroscopy (EIS).

Rationale

The zwitterionic polymer layer serves two purposes: it acts as an antifouling layer and provides a matrix for the covalent immobilization of antibodies.[2] The binding of the target analyte to the immobilized antibody will alter the local capacitance and charge transfer resistance at the electrode surface, which can be sensitively detected by EIS.

Workflow Diagram

G A Bare Gold Electrode B Electropolymerization of Pyridinium-Zwitterionic Polymer with Carboxylic Acid Groups A->B Surface Modification C EDC/NHS Activation of Carboxylic Acid Groups B->C Activation D Antibody Immobilization C->D Bioconjugation E Blocking with Ethanolamine D->E Deactivation F Introduction of Sample (with Target Analyte) E->F Sensing G EIS Measurement F->G Signal Readout

Caption: Workflow for fabricating an antifouling electrochemical biosensor.

Step-by-Step Protocol

Materials:

  • Gold screen-printed electrodes

  • Synthesized pyridinium-based zwitterionic polymer (co-polymerized with a carboxyl-functional monomer for covalent attachment)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Monoclonal antibody specific to the target analyte

  • Ethanolamine hydrochloride

  • Bovine Serum Albumin (BSA) as a negative control

  • Potentiostat capable of performing EIS

Procedure:

  • Electrode Cleaning: Clean the gold electrodes by cycling the potential between -0.2 V and +1.2 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained. Rinse thoroughly with deionized water.

  • Polymer Deposition: Prepare a solution of the carboxylated pyridinium-based zwitterionic polymer in PBS. Deposit the polymer onto the electrode surface via electropolymerization, typically by cycling the potential in a range determined by the specific polymer's electrochemical properties.[2] This creates a thin, adherent antifouling film.

  • Activation of Carboxyl Groups: Immerse the polymer-coated electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 30 minutes at room temperature. This activates the carboxyl groups to form NHS esters.

  • Antibody Immobilization: Rinse the electrode with PBS and immediately immerse it in a solution of the specific antibody (e.g., 100 µg/mL in PBS) for 1 hour at room temperature. The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.

  • Deactivation of aining Esters: To block any unreacted NHS esters, immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 15 minutes.

  • EIS Measurement:

    • Record a baseline EIS spectrum in a solution of [Fe(CN)₆]³⁻/⁴⁻ in PBS.

    • Incubate the sensor with a sample solution containing the target analyte for a defined period (e.g., 30 minutes).

    • Rinse with PBS and record the EIS spectrum again. The increase in charge transfer resistance (Rct) corresponds to the binding of the analyte.

  • Antifouling Test: To validate the antifouling properties, incubate a prepared sensor in a high-concentration solution of a non-target protein like BSA and measure the change in Rct. A minimal change indicates effective antifouling.

Expected Performance Data
ParameterBare Gold ElectrodeZwitterionic Polymer Coated Electrode
Limit of Detection (LOD) ~ 500 pg/mL~ 5 pg/mL[8]
Dynamic Range 0.5 - 50 ng/mL0.01 - 10 ng/mL
Non-specific Binding (BSA) High (~45% signal change)Low (<5% signal change)[8]
Stability in Serum Poor (significant signal drift)Excellent (>95% signal retention after 2h)

Application Protocol 2: Optical Biosensor (Surface Plasmon Resonance)

This protocol outlines the use of a pyridinium-based zwitterionic polymer to create an antifouling surface on a Surface Plasmon Resonance (SPR) sensor chip for studying protein-small molecule interactions.

Rationale

In drug discovery, SPR is a powerful tool for label-free, real-time analysis of binding kinetics. However, non-specific binding of small molecules to the sensor surface can generate false positives. A zwitterionic polymer coating creates a highly hydrophilic, neutral surface that minimizes this issue, allowing for accurate determination of binding constants.[4]

Signaling Pathway Diagram

G cluster_1 Mobile Phase (Flow) A Gold Film B Zwitterionic Polymer Layer (Antifouling & Immobilization Matrix) C Immobilized Target Protein D Small Molecule Analyte D->C Specific Binding

Caption: Analyte binding on a zwitterionic polymer-coated SPR chip.

Step-by-Step Protocol

Materials:

  • Gold-coated SPR sensor chips

  • Thiol-terminated pyridinium-based zwitterionic polymer (for self-assembly on gold)

  • EDC/NHS activation reagents

  • Target protein for immobilization

  • Small molecule library for screening

  • SPR running buffer (e.g., HBS-EP+)

  • SPR instrument

Procedure:

  • Chip Preparation: Clean the gold SPR chip with piranha solution (use extreme caution) or UV/ozone treatment.

  • Polymer Coating: Immerse the chip in a solution of the thiol-terminated zwitterionic polymer (e.g., 1 mg/mL in ethanol) overnight to form a self-assembled monolayer (SAM). Rinse thoroughly with ethanol and water, then dry under nitrogen.

  • Protein Immobilization:

    • Dock the sensor chip in the SPR instrument.

    • Prime the system with running buffer.

    • Perform surface activation by injecting a mixture of EDC and NHS over the surface containing carboxyl groups.

    • Inject the target protein solution over the activated surface. The protein will be covalently immobilized.

    • Inject an ethanolamine solution to deactivate any remaining active sites.

  • Small Molecule Screening:

    • Inject a series of concentrations of the small molecule analyte over the functionalized surface and a reference flow cell (without immobilized protein).

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each injection, regenerate the surface using a mild solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Conclusion and Future Outlook

Pyridinium-based zwitterionic polymers represent a significant advancement in the design of robust and sensitive biosensors. Their ability to effectively mitigate biofouling in complex biological samples is unparalleled, directly translating to improved analytical performance. The protocols detailed herein provide a practical framework for researchers to harness the power of these materials for a wide range of applications, from clinical diagnostics to fundamental biological research and drug discovery. As synthesis methods become more sophisticated, we anticipate the development of multifunctional zwitterionic polymers with integrated recognition elements and signal amplification capabilities, further pushing the boundaries of biosensor technology.

References

  • Langmuir. (n.d.). Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. ACS Publications. Retrieved from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. Retrieved from [Link]

  • Ishihara, K. (2019). Biomimetic materials based on zwitterionic polymers toward human-friendly medical devices. Polymer Journal. Retrieved from [Link]

  • Vetrichelvan, M., & Valiyaveettil, S. (n.d.). Molecular Engineering of Amphiphilic Pyridine Incorporated Conjugated Polymers for Metal Ion Sensors. DSpace@MIT. Retrieved from [Link]

  • Pang, Z., et al. (2021). Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. Chemical Science. Retrieved from [Link]

  • Akin, D., et al. (2021). Surfaces with antifouling-antimicrobial dual function via immobilization of lysozyme on zwitterionic polymer thin films. Journal of Materials Chemistry B. Retrieved from [Link]

  • Lee, H., et al. (2021). Zwitterionic polymer electroplating facilitates the preparation of electrode surface for biosensing. Advanced Materials. Retrieved from [Link]

  • Pang, Z., et al. (2021). Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC - NIH. Retrieved from [Link]

  • Wang, L., et al. (2022). Recent advances of zwitterionic-based topological polymers for biomedical applications. Journal of Materials Chemistry B. Retrieved from [Link]

  • Todea, A., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI. Retrieved from [Link]

  • Chen, S., et al. (2022). Zwitterionic Biomaterials. Chemical Reviews. Retrieved from [Link]

  • Schlenoff, J. B. (2014). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Langmuir. Retrieved from [Link]

  • Dong, B., et al. (2024). Zwitterionic hydrogels and their biomedical applications: a review. OAE Publishing Inc. Retrieved from [Link]

  • Wang, J., et al. (2015). Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity. Langmuir. Retrieved from [Link]

  • Chen, Y., et al. (2022). Zwitterionic Polymers toward the Development of Orientation-Sensitive Bioprobes. Langmuir. Retrieved from [Link]

  • Periyasamy, K., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC - PubMed Central. Retrieved from [Link]

  • Lee, H., et al. (2021). Zwitterionic polymer electroplating facilitates the preparation of electrode surface for biosensing. PMC - NIH. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Zwitterionic surfaces: efficient covalent immobilization of acidic biomolecules and reduced non-specific binding – killing two birds with one stone. Retrieved from [Link]

  • Malitesta, C., et al. (2020). Ru(terpy)-Based Conducting Polymer in Electrochemical Biosensing of Epinephrine. MDPI. Retrieved from [Link]

  • Chen, S., et al. (2022). Zwitterionic Biomaterials. PubMed. Retrieved from [Link]

  • Wang, X., et al. (2023). Sustainable Coating Based on Zwitterionic Functionalized Polyurushiol with Antifouling and Antibacterial Properties. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Photopolymer. Retrieved from [Link]

  • Lieberzeit, P. A., et al. (2024). Sensitive Coatings Based on Molecular-Imprinted Polymers for Triazine Pesticides' Detection. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2025). Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. PubMed Central. Retrieved from [Link]

  • Salamon, P., et al. (2011). Application of Optical Biosensors in Small-Molecule Screening Activities. MDPI. Retrieved from [Link]

  • Chen, Y., et al. (2023). Antifouling Properties of Amine-Oxide-Containing Zwitterionic Polymers. PubMed. Retrieved from [Link]

  • Todea, A., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Sulphonatopropyl)-2-vinylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Sulphonatopropyl)-2-vinylpyridinium. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile zwitterionic monomer. Drawing from established protocols and practical experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound, also known as 1-(3-sulfopropyl)-2-vinylpyridinium betaine, is primarily achieved through the quaternization of 2-vinylpyridine with 1,3-propanesultone.[1][2] This reaction leverages the nucleophilic character of the pyridine nitrogen to open the strained sultone ring, forming a stable zwitterionic product. While the reaction appears straightforward, several factors can influence its outcome, leading to challenges related to yield, purity, and reproducibility. This guide will address these challenges systematically.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Formation

Question: I have followed the reaction protocol, but I am observing very low to no formation of the desired this compound product. What could be the potential causes and how can I resolve this?

Answer:

Several factors can contribute to poor product yield. Let's break down the most common culprits and their solutions:

  • Reagent Quality:

    • 2-Vinylpyridine: This reagent is prone to polymerization, especially when exposed to light or heat.[3][4] Polymerized 2-vinylpyridine will not participate in the desired quaternization reaction.

      • Recommendation: Always use freshly distilled or recently purchased 2-vinylpyridine. Ensure it has been stored with an inhibitor like 4-tert-butylcatechol and refrigerated.[4] Before use, a simple visual inspection for increased viscosity or solidification can indicate polymerization.

    • 1,3-Propanesultone: This reagent is highly reactive and susceptible to hydrolysis.[5] Exposure to moisture in the air or in the solvent will lead to its decomposition into 3-hydroxypropanesulfonic acid, rendering it inactive for the reaction.

      • Recommendation: Use high-purity 1,3-propanesultone from a reliable supplier. Handle it in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While various solvents like acetonitrile and acetone have been successfully used, their polarity and ability to dissolve both reactants are key.[1] Impurities in the solvent, particularly water, can significantly hinder the reaction.

      • Recommendation: Use anhydrous, reaction-grade solvents. Acetonitrile is a common and effective choice for this synthesis.[1]

    • Temperature: The reaction temperature influences the rate of quaternization. While some protocols suggest room temperature, others employ elevated temperatures (e.g., 60 °C) to drive the reaction to completion.[1]

      • Recommendation: If room temperature reactions are yielding poor results, consider moderately increasing the temperature. However, be cautious, as higher temperatures can also promote the polymerization of 2-vinylpyridine. A good starting point is 50-60 °C with careful monitoring.[1]

    • Reaction Time: The reaction may require a sufficient duration to proceed to completion. In some reported procedures, reaction times of 24 to 48 hours are necessary.[1]

      • Recommendation: Ensure the reaction is allowed to stir for an adequate amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Product Precipitation and Isolation Issues

Question: My reaction mixture seems to have produced the product, but I am struggling to isolate it as a clean, solid precipitate. What are the best practices for precipitation and isolation?

Answer:

The zwitterionic nature of this compound influences its solubility, which can be leveraged for effective isolation.[2]

  • Precipitation:

    • The product is typically a solid that precipitates out of the reaction mixture as it forms, especially in solvents like acetonitrile or acetone where its solubility is limited.[1]

    • If the product remains in solution, it may be necessary to reduce the volume of the reaction solvent or add a less polar co-solvent to induce precipitation.

    • Recommendation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. If the product is still soluble, slowly add a non-polar solvent like diethyl ether or hexane while stirring until a precipitate forms.

  • Washing and Drying:

    • The crude precipitate will likely be contaminated with unreacted starting materials and solvent. Thorough washing is crucial for obtaining a pure product.

    • Recommendation: After filtering the precipitate, wash it multiple times with the reaction solvent (e.g., acetonitrile) and then with a non-polar solvent like diethyl ether.[1] This helps remove any adsorbed impurities. The product is hygroscopic, so it is essential to dry it thoroughly under vacuum at a moderate temperature (e.g., 40 °C) for an extended period (e.g., 24 hours).[1][6]

Side Reactions and Impurities

Question: I have isolated a product, but characterization (e.g., NMR) shows the presence of significant impurities. What are the likely side reactions, and how can I minimize them?

Answer:

The primary side reaction of concern is the polymerization of 2-vinylpyridine. Other impurities can arise from the degradation of 1,3-propanesultone.

  • Polymerization of 2-Vinylpyridine:

    • As mentioned, 2-vinylpyridine can polymerize under the reaction conditions, especially with prolonged heating or exposure to initiators. This will result in a polymeric impurity that can be difficult to separate from the desired zwitterionic monomer.

    • Recommendation:

      • Use 2-vinylpyridine containing an inhibitor or add a small amount of an inhibitor like monomethyl ether of hydroquinone (MEHQ) to the reaction mixture.[1]

      • Maintain the reaction under an inert atmosphere (nitrogen or argon) to prevent radical-initiated polymerization.[1]

      • Avoid excessive heating. Use the lowest effective temperature to achieve a reasonable reaction rate.

  • Hydrolysis of 1,3-Propanesultone:

    • If there is moisture present, 1,3-propanesultone will hydrolyze to 3-hydroxypropanesulfonic acid.[5] This impurity is highly polar and may be challenging to remove from the final product.

    • Recommendation: Rigorously exclude water from the reaction system by using anhydrous solvents and handling reagents under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this synthesis?

A1: Reported yields for the synthesis of this compound can vary, but are generally in the range of 70-85%.[1] The final yield is highly dependent on the purity of the reagents, the reaction conditions, and the efficiency of the product isolation and purification steps.

Q2: How can I confirm the identity and purity of my synthesized product?

A2: A combination of analytical techniques should be used for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure. The presence of characteristic peaks for the vinyl group, the pyridinium ring, and the propyl sulfonate chain will confirm the product's identity. Purity can also be assessed by the absence of peaks corresponding to starting materials or impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups, such as the sulfonate group (strong S=O stretching bands) and the C=C bond of the vinyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.[6]

Q3: The product is described as hygroscopic. What are the best practices for storage?

A3: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.[6] Storing it in a cool, dark place is also recommended to maintain its stability.

Q4: Are there any specific safety precautions I should take when working with the reagents?

A4: Yes, both 2-vinylpyridine and 1,3-propanesultone are hazardous chemicals and should be handled with appropriate safety measures.

  • 2-Vinylpyridine: It is toxic and flammable.[4] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-Propanesultone: It is a known carcinogen and a highly reactive alkylating agent.[7] It is crucial to avoid inhalation, ingestion, and skin contact. Always handle it in a fume hood with appropriate PPE. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8]

Experimental Protocols & Data

General Synthesis Protocol

This protocol is a generalized procedure based on literature reports.[1] Optimization may be required based on your specific laboratory conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-vinylpyridine in anhydrous acetonitrile.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15-20 minutes to create an inert atmosphere.[1]

  • Reagent Addition: Slowly add an equimolar amount of 1,3-propanesultone to the stirring solution.

  • Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 24 hours. A pale-yellow solid is expected to precipitate during this time.[1]

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid sequentially with cold acetonitrile and then with diethyl ether.[1]

  • Drying: Dry the product in a vacuum oven at 40 °C for 24 hours to obtain the final this compound.[1]

ParameterRecommended ValueRationale
Solvent Anhydrous AcetonitrileGood solubility for reactants, facilitates product precipitation.
Temperature 60 °CIncreases reaction rate without significant polymerization.[1]
Reaction Time 24 hoursAllows for the reaction to proceed to completion.[1]
Atmosphere Inert (N₂ or Ar)Prevents side reactions like polymerization and reagent hydrolysis.[1]

Visualizing the Workflow

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Vinylpyridine + 1,3-Propanesultone mix Mix & Stir (60°C, 24h) under N₂ reagents->mix solvent Anhydrous Acetonitrile solvent->mix precipitate Precipitation (Cooling) mix->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Acetonitrile & Ether filter->wash dry Vacuum Drying (40°C, 24h) wash->dry product Pure 1-(3-Sulphonatopropyl) -2-vinylpyridinium dry->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low/No Product vp_poly 2-Vinylpyridine Polymerized? start->vp_poly ps_hydro 1,3-Propanesultone Hydrolyzed? start->ps_hydro temp Temperature Too Low? start->temp time Reaction Time Too Short? start->time solvent_wet Solvent Anhydrous? start->solvent_wet sol_vp Use Fresh/ Distilled 2-VP vp_poly->sol_vp sol_ps Use Dry Reagent & Inert Atmo. ps_hydro->sol_ps sol_temp Increase Temp (e.g., 60°C) temp->sol_temp sol_time Increase Reaction Time time->sol_time sol_solvent Use Anhydrous Solvent solvent_wet->sol_solvent

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

  • Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. MDPI. Available at: [Link]

  • Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine. Google Patents.
  • Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at: [Link]

  • Rhodium(I)-catalysed alkylation of 2-vinylpyridines with alkenes as a result of C–H bond activation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Reactions with propanesultone _(1,3). ResearchGate. Available at: [Link]

  • 1-(3-Sulfonatopropyl)-2-vinylpyridinium | C10H13NO3S | CID 81089. PubChem. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Zwitterionic monomers, polyzwitterionic polymers formed therefrom, surface functionalization and surface modification. Google Patents.
  • Work-up of SN2 reaction with 1,3-propane sultone. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Reactivity of Vinyl Iodonium Salts. Available at: [Link]

  • 1,3-Propane sultone. Wikipedia. Available at: [Link]

  • Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection. ResearchGate. Available at: [Link]

  • (PDF) Structures and synthesis of zwitterionic polymers. ResearchGate. Available at: [Link]

  • 2-Vinylpyridine. Wikipedia. Available at: [Link]

  • Production of pyridine-3-sulfonic acid. Google Patents.
  • Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polymer Chemistry. Available at: [Link]

  • 1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE (CAS No. 6613-64-5) SDS. Available at: [Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Available at: [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]

  • APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. Available at: [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH. Available at: [Link]

  • The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. MDPI. Available at: [Link]

  • Zwitterionic monomers as stabilizers for high solids content polymer colloids for high-performance coatings applications. ResearchGate. Available at: [Link]

  • Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. MDPI. Available at: [Link]

  • Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Quaternization of 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quaternization of 2-vinylpyridine and its polymeric counterpart, poly(2-vinylpyridine). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing this crucial chemical modification. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot and refine your experimental approach.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the quaternization of 2-vinylpyridine.

Q1: What is the fundamental mechanism of 2-vinylpyridine quaternization?

A1: The quaternization of 2-vinylpyridine is a nucleophilic substitution reaction (specifically, an SN2 reaction). The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. This forms a new carbon-nitrogen bond, resulting in a positively charged quaternary pyridinium salt.

Q2: Why is quaternization of 2-vinylpyridine important in research and drug development?

A2: Quaternization transforms the neutral, hydrophobic pyridine moiety into a positively charged, hydrophilic pyridinium salt. This modification is critical for several applications:

  • Enhanced Solubility: Quaternized polyvinylpyridines exhibit significantly increased solubility in polar solvents, particularly water.[1]

  • Antimicrobial Properties: The resulting polycationic structure can interact with and disrupt microbial cell membranes, leading to potent antimicrobial activity.

  • Gene and Drug Delivery: The positive charge facilitates interaction with negatively charged molecules like DNA and RNA, making these polymers promising non-viral vectors for gene therapy.

  • Catalysis and Material Science: The pyridinium group can be used as a phase-transfer catalyst or to modify the surface properties of materials.

Q3: What are the primary challenges in the quaternization of 2-vinylpyridine compared to 4-vinylpyridine?

A3: The primary challenge is steric hindrance . The vinyl group at the 2-position of the pyridine ring sterically hinders the nitrogen atom, making it less accessible to incoming alkylating agents compared to the unhindered nitrogen in 4-vinylpyridine.[2] This steric hindrance can lead to slower reaction rates and lower degrees of quaternization under identical conditions.[3]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the quaternization of 2-vinylpyridine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Quaternization Yield 1. Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides and iodides. 2. Steric hindrance: The 2-position of the pyridine ring is sterically hindered. 3. Low reaction temperature or short reaction time: The reaction kinetics may be slow. 4. Inappropriate solvent: The solvent may not adequately dissolve the polymer or stabilize the transition state.1. Switch to a more reactive alkylating agent (I > Br > Cl). For particularly challenging quaternizations, consider "activated" halides like chloroacetamide or chloro-2-propanone.[4] 2. Use a large excess of the alkylating agent (3-5 equivalents or more).[1] 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing via NMR. 4. Use a polar aprotic solvent like DMF, or polar protic solvents like methanol or ethanol.[1][4]
Product is Insoluble in the Desired Solvent 1. Low degree of quaternization: The polymer may not be sufficiently charged to dissolve in polar solvents. 2. Cross-linking side reactions: Trace impurities or side reactions could lead to an insoluble network.1. Confirm the degree of quaternization using ¹H NMR. If low, re-subject the product to the reaction conditions with fresh alkylating agent. 2. Ensure high purity of the starting poly(2-vinylpyridine). Polymerization of vinylpyridines can sometimes lead to side reactions and branching.[5]
Inconsistent Results Between Batches 1. Variability in starting polymer: Differences in molecular weight or purity of the initial poly(2-vinylpyridine). 2. Water contamination: Water can affect the reactivity of some alkylating agents and the solubility of the polymer.1. Characterize the starting polymer (e.g., by GPC) to ensure consistency. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Discoloration (Yellow to Brown) 1. Side reactions: At elevated temperatures, side reactions may occur. 2. Presence of impurities: Impurities in the starting materials or solvent can lead to discoloration.1. Consider lowering the reaction temperature and extending the reaction time. 2. Ensure the purity of all reagents and solvents. Recrystallize or distill reagents if necessary.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Quaternization of Poly(2-vinylpyridine) with an Alkyl Iodide

This protocol is a general guideline and may require optimization for your specific alkyl iodide and desired degree of quaternization.

Materials:

  • Poly(2-vinylpyridine)

  • Alkyl iodide (e.g., methyl iodide, ethyl iodide)

  • Anhydrous methanol or ethanol

  • Diethyl ether (for precipitation)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve poly(2-vinylpyridine) in the chosen anhydrous alcohol (e.g., methanol or ethanol) to a concentration of approximately 5-10% (w/v). Stir until the polymer is fully dissolved.

  • Addition of Alkylating Agent: Add a molar excess of the alkyl iodide (typically 1.5 to 5 equivalents per vinylpyridine monomer unit). A larger excess will generally lead to a higher degree of quaternization.[1]

  • Reaction: Heat the reaction mixture to reflux (for methanol, ~65°C; for ethanol, ~78°C) and maintain for 4-24 hours. The reaction time will depend on the reactivity of the alkyl iodide and the desired degree of quaternization.

  • Monitoring (Optional): To monitor the progress, a small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue analyzed by ¹H NMR.

  • Precipitation: After the desired reaction time, cool the solution to room temperature. Slowly add the reaction mixture to a large volume of vigorously stirring diethyl ether (at least 10 times the volume of the reaction mixture).

  • Isolation: The quaternized polymer will precipitate as a solid. Collect the solid by filtration.

  • Washing: Wash the collected solid with several portions of diethyl ether to remove unreacted alkyl iodide and any other soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight. The resulting product is often hygroscopic and should be stored in a desiccator.

Section 4: Characterization and Data Interpretation

Accurate characterization is crucial for confirming the success of the quaternization reaction.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a quick and effective method to qualitatively confirm quaternization.

  • Key Spectral Changes:

    • A characteristic peak of the pyridine ring in the starting material will be observed around 1590 cm⁻¹.[3]

    • Upon quaternization, a new peak corresponding to the pyridinium ring will appear at a higher wavenumber, typically around 1630-1640 cm⁻¹.[1]

    • As the degree of quaternization increases, the intensity of the 1590 cm⁻¹ peak will decrease, while the 1640 cm⁻¹ peak will increase.[1]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for determining the degree of quaternization.

  • Procedure for Calculating Degree of Quaternization:

    • Acquire a ¹H NMR spectrum of the dried, quaternized polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Identify the aromatic protons of the unreacted pyridine rings and the quaternized pyridinium rings. The pyridinium protons are deshielded and will appear further downfield.

    • Identify the protons of the newly introduced alkyl group. For example, in the case of methylation, a new singlet for the N-CH₃ group will appear around 4.2 ppm.[6]

    • The degree of quaternization can be calculated by comparing the integration of the N-alkyl protons to the integration of the polymer backbone protons.

Example Calculation for Methylation: Degree of Quaternization (%) = [ (Integration of N-CH₃ protons) / 3 ] / [ (Integration of backbone -CH- proton) / 1 ] * 100

Due to peak broadening in polymer spectra, direct comparison of aromatic proton signals can be challenging. Using the well-defined signal of the new alkyl group against the backbone signal is often more reliable.[6]

Section 5: Visualizing the Workflow

Diagram 1: General Quaternization Workflow

Quaternization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Poly(2-vinylpyridine) in Anhydrous Solvent add_reagent Add Alkylating Agent (Molar Excess) start->add_reagent react Heat to Reflux (4-24h under N2) add_reagent->react monitoring Optional: Monitor by ¹H NMR react->monitoring precipitate Precipitate in Diethyl Ether react->precipitate filtrate Filter and Collect Solid precipitate->filtrate wash Wash with Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (FTIR, ¹H NMR) dry->characterize calculate Calculate Degree of Quaternization characterize->calculate

Caption: A typical workflow for the quaternization of poly(2-vinylpyridine).

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Quaternization Yield Confirmed by NMR/FTIR check_reagent Is Alkylating Agent Sufficiently Reactive? (I > Br > Cl) start->check_reagent check_conditions Are Reaction Conditions Optimal? check_reagent->check_conditions Yes solution_reagent Use More Reactive Agent (e.g., Alkyl Iodide or Activated Halide) check_reagent->solution_reagent No check_sterics Is Steric Hindrance the Limiting Factor? check_conditions->check_sterics Yes solution_conditions Increase Temperature, Extend Reaction Time, or Use Polar Aprotic Solvent (DMF) check_conditions->solution_conditions No solution_sterics Increase Molar Excess of Alkylating Agent (3-5+ equivalents) check_sterics->solution_sterics Yes

Caption: Decision tree for troubleshooting low quaternization yields.

References

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PubMed Central. Available at: [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. Available at: [Link]

  • Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide for selective mercury extraction. ScienceDirect. Available at: [Link]

  • Quaternization Reaction of 2-Vinylpyridine and 4-Vinylpyridine Network Copolymers for 4-Nitrophenol Adsorption. SciSpace. Available at: [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available at: [Link]

  • POLY(2-VINYL PYRIDINE,QUATERNIZED WITH METHYL IODIDE). Ruixibiotech. Available at: [Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. Available at: [Link]

  • (PDF) Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. Available at: [Link]

  • Quantitative Quaternization of Poly(4-Vinyl Pyridine). ResearchGate. Available at: [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PubMed. Available at: [Link]

  • Molecular Weight Effect on the Quaternization of Poly(4-vinylpyridine) with Alkylbromide. Taylor & Francis Online. Available at: [Link]

  • Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides. Royal Society of Chemistry. Available at: [Link]

  • (a): FTIR spectra of P4-fVP; (b): FTIR spectra of QP-4VP. ResearchGate. Available at: [Link]

Sources

"preventing side reactions in the polymerization of vinylpyridinium monomers"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the polymerization of vinylpyridinium monomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing well-defined poly(vinylpyridinium)-based materials. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide field-proven insights to help you achieve your desired polymer characteristics while minimizing side reactions.

This guide is structured to provide direct answers to specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Troubleshooting Guides & FAQs

Here, we address specific problems you might be facing in the lab.

FAQ 1: My polymerization of 4-vinylpyridine (4VP) resulted in a broad molecular weight distribution (high polydispersity index, PDI). What are the likely causes and how can I fix this?

A high PDI in your poly(4-vinylpyridine) (P4VP) suggests a lack of control over the polymerization process. Several factors could be at play, often related to side reactions involving the pyridine ring.

Underlying Causes and Solutions:

  • Attack on the Pyridine Ring: The propagating anionic center can attack the electrophilic carbons of the pyridine ring on another monomer or polymer chain. This leads to branching and a broader molecular weight distribution. This is particularly prevalent with 4VP compared to 2-vinylpyridine (2VP) due to the position of the nitrogen atom.[1]

    • Solution 1: Lower the Reaction Temperature. Performing the polymerization at very low temperatures (e.g., below -60 °C) is a well-established method to suppress this side reaction.[1]

    • Solution 2: Use a Polar Aprotic Solvent. Solvents like tetrahydrofuran (THF) are recommended to stabilize the propagating anion and discourage side reactions.[1]

    • Solution 3: High Dilution. Conducting the polymerization under highly diluted conditions (e.g., 1-2% final polymer in solvent) can reduce the probability of intermolecular side reactions.[1]

    • Solution 4: Addition of Lithium Salts. Doping the reaction with lithium salts can help to coordinate with the propagating anion and temper its reactivity, leading to a more controlled polymerization.[1]

  • Slow Initiation: If the initiation of the polymerization is slow compared to propagation, the polymer chains will not all start growing at the same time, resulting in a broader PDI.

    • Solution: Choose an Appropriate Initiator. For anionic polymerization, ensure your initiator is reactive enough to quickly initiate all chains. For controlled radical polymerization techniques like RAFT, the choice of both the initiator and the RAFT agent is critical. The initiator should have a suitable decomposition rate at the chosen polymerization temperature.

The following diagram illustrates the decision-making process for troubleshooting a high PDI:

high_pdi_troubleshooting start High PDI Observed check_temp Is the reaction temperature low enough (e.g., < -60°C for anionic)? start->check_temp check_solvent Are you using a polar aprotic solvent (e.g., THF)? check_temp->check_solvent Yes solution_temp Lower the reaction temperature. check_temp->solution_temp No check_concentration Is the monomer concentration low? check_solvent->check_concentration Yes solution_solvent Switch to a polar aprotic solvent. check_solvent->solution_solvent No check_initiator Is the initiator appropriate for the monomer and polymerization technique? check_concentration->check_initiator Yes solution_concentration Decrease monomer concentration. check_concentration->solution_concentration No solution_initiator Select a more suitable initiator/RAFT agent. check_initiator->solution_initiator No

Caption: Troubleshooting workflow for high PDI in vinylpyridinium polymerization.

FAQ 2: My reaction mixture turned into a gel. What happened and can I prevent it?

Gelation is a common and frustrating issue in vinylpyridinium polymerization, indicating the formation of a cross-linked polymer network.[2]

Underlying Causes and Solutions:

  • Cross-linking via Pyridine Ring Attack: As mentioned in the previous FAQ, the propagating chain can attack the pyridine ring, leading to branching.[1] At higher conversions or concentrations, this can result in extensive cross-linking and gelation.

    • Prevention: The same strategies to reduce high PDI apply here: lower temperatures, polar aprotic solvents, and high dilution are crucial.[1]

  • Bifunctional Impurities: The presence of impurities with two polymerizable groups in your monomer can act as cross-linkers.

    • Prevention: Monomer Purification. It is imperative to use highly purified monomer. A common purification method involves passing the monomer through a column of basic alumina to remove inhibitors and other impurities.[3] Distillation under reduced pressure is also a highly effective purification technique.

The following diagram illustrates the pathways to gelation:

gelation_pathways start Vinylpyridinium Monomer propagating_chain Propagating Polymer Chain start->propagating_chain pyridine_attack Attack on Pyridine Ring propagating_chain->pyridine_attack impurity Bifunctional Impurity propagating_chain->impurity crosslinking Cross-linking pyridine_attack->crosslinking impurity->crosslinking gel Gel Formation crosslinking->gel

Caption: Mechanistic pathways leading to gelation during polymerization.

FAQ 3: I am working with a quaternized vinylpyridinium monomer and observing poor thermal stability in my final polymer. Why is this happening?

The quaternization of the pyridine nitrogen introduces a positive charge, which can make the resulting polymer susceptible to a specific degradation pathway.

Underlying Cause and Solution:

  • Hofmann Elimination: Quaternary ammonium salts, including quaternized poly(vinylpyridinium)s, can undergo Hofmann elimination at elevated temperatures.[4] This reaction results in the cleavage of the polymer backbone, leading to the formation of an alkene, a tertiary amine, and a small molecule byproduct.[4]

    • Solution 1: Careful Temperature Control. Avoid exposing the quaternized polymer to high temperatures during processing and storage. The onset of thermal degradation can be determined using thermogravimetric analysis (TGA).

    • Solution 2: Counterion Selection. The nature of the counterion can influence the thermal stability of the poly(vinylpyridinium) salt. While more research is needed in this specific area for these polymers, studies on other polyelectrolytes suggest that larger, more charge-delocalized counterions can sometimes lead to different thermal behaviors.[5]

The Hofmann elimination mechanism is depicted below:

hofmann_elimination reactant Quaternized Poly(vinylpyridinium) Segment heat Heat reactant->heat products Alkene + Tertiary Amine + HX heat->products E2 Elimination

Caption: Simplified representation of Hofmann elimination in a quaternized polymer.

FAQ 4: My vinylpyridine monomer polymerized in the storage bottle. How can I prevent this?

Spontaneous polymerization of vinylpyridine monomers is a known issue, especially with highly purified monomers.

Underlying Cause and Prevention:

  • Autopolymerization: Highly purified 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) can undergo spontaneous polymerization, even at low temperatures (e.g., -20 °C).[1]

    • Prevention 1: Use of Inhibitors. Commercial vinylpyridine monomers are typically supplied with an inhibitor (e.g., hydroquinone or 4-tert-butylcatechol) to prevent premature polymerization. It is crucial not to remove the inhibitor until just before use.

    • Prevention 2: Proper Storage. Store the monomer at the recommended low temperature and in the dark to minimize thermal and photo-initiated polymerization.

    • Prevention 3: Inert Atmosphere. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by oxygen.

Experimental Protocols

Protocol 1: Purification of Vinylpyridine Monomers

Objective: To remove inhibitors and other impurities from commercial vinylpyridine monomers prior to polymerization.

Materials:

  • Commercial vinylpyridine (2VP or 4VP)

  • Basic alumina, activated

  • Anhydrous calcium hydride (CaH₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Glass column for chromatography

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Inhibitor Removal:

    • Pass the commercial vinylpyridine monomer through a short column packed with basic alumina. This will effectively remove phenolic inhibitors.

    • Alternatively, wash the monomer with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a separatory funnel to remove the inhibitor. Separate the organic layer and wash with deionized water until the aqueous layer is neutral.

  • Drying:

    • Dry the inhibitor-free monomer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate for several hours.

    • For more stringent drying, the monomer can be stirred over calcium hydride overnight. Caution: Handle CaH₂ with care as it reacts violently with water.

  • Distillation:

    • Decant the dried monomer into a clean, dry distillation flask.

    • Perform a vacuum distillation to further purify the monomer. Collect the fraction that distills at the correct boiling point and pressure.

    • It is advisable to perform the distillation in a flask that is not more than two-thirds full and to add a few boiling chips.

  • Storage of Purified Monomer:

    • Store the purified monomer in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -20 °C) in the dark.

    • Use the purified monomer as soon as possible, as it is prone to autopolymerization.[1]

Protocol 2: Characterization of Poly(vinylpyridinium)s for Side Reactions

Objective: To identify the presence of branching, cross-linking, or degradation products in the synthesized polymer.

Techniques and Interpretation:

Analytical TechniqueParameter MeasuredIndication of Side Reactions
Size Exclusion Chromatography (SEC/GPC) Molecular Weight Distribution (PDI)A PDI value significantly greater than 1.1 (for controlled polymerizations) suggests branching or uncontrolled initiation/termination. A high molecular weight shoulder or tail can indicate branching or cross-linking.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts and Peak Integration¹H NMR: Broadening of signals in the aromatic region (6.5-8.5 ppm) and the polymer backbone region (1.2-2.5 ppm) can indicate branching. The appearance of new signals may suggest side products from reactions with the pyridine ring or from Hofmann elimination (e.g., alkene protons).[6]
¹³C NMR: The appearance of new quaternary carbon signals in the aromatic region could be indicative of branching points where the propagating chain has attacked the pyridine ring.
Thermogravimetric Analysis (TGA) Thermal Degradation ProfileA lower onset of degradation for a quaternized poly(vinylpyridinium) compared to its non-quaternized precursor is indicative of susceptibility to Hofmann elimination.[4]

References

  • Galloway, J. A., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1785-1813. [Link]

  • Charalambopoulou, G., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 804. [Link]

  • Dow Chemical Co. (1986). Process for removal of low molecular weight fractions from vinyl pyridine polymers and copolymers. EP0176642A1.
  • Charalambopoulou, G., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 804. [Link]

  • Lederer, A., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(12), 1766-1777. [Link]

  • Kara, S., & Pekcan, Ö. (2012). GELATION MECHANISMS. International Journal of Modern Physics B, 26(23), 1230019. [Link]

  • Gupta, R. K., et al. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry - Section A, 40(5), 482-487. [Link]

  • Charalambopoulou, G., et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. [Link]

  • Roach, J. D., et al. (2016). Counterion Binding in Aqueous Solutions of Poly(vinylpyridines) as Assessed by Potentiometric Titration. Advances in Materials Physics and Chemistry, 6(9), 249-261. [Link]

  • Influence of counterions on the thermal and solution properties of strong polyelectrolytes. (2024). Polymer Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Poly(1-(3-sulphonatopropyl)-2-vinylpyridinium)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for poly(1-(3-sulphonatopropyl)-2-vinylpyridinium), a versatile zwitterionic polymer. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during its experimental use. As a polysulfobetaine, its dissolution behavior is nuanced and influenced by a variety of factors. This document provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to ensure you can harness the full potential of this polymer in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my poly(this compound) not dissolving in pure water at room temperature?

This is a common observation and is often related to the inherent properties of many polysulfobetaines, which can exhibit Upper Critical Solution Temperature (UCST) behavior.[1][2][3]

  • Scientific Explanation: At lower temperatures, strong electrostatic interactions between the positively charged pyridinium ring and the negatively charged sulfonate group on different polymer chains can lead to aggregation, making the polymer insoluble.[2][4] As the temperature increases, the kinetic energy of the system overcomes these intermolecular attractions, allowing water molecules to hydrate the zwitterionic groups and leading to dissolution.[2]

  • Troubleshooting Protocol:

    • Gentle Heating: Gradually warm the solution while stirring. A temperature of 40-60 °C is often sufficient to induce dissolution. Be cautious not to boil the solution, as excessive heat can potentially degrade the polymer.

    • Patience is Key: Allow sufficient time for the polymer to fully hydrate and dissolve. This can range from several minutes to a few hours depending on the polymer's molecular weight and concentration.

    • Visual Confirmation: A fully dissolved solution should be clear and free of visible particulates.

I've added the polymer to water, and it has formed a gel-like substance instead of a solution. What is happening?

The formation of a viscous or gel-like mixture is a strong indicator of either very high polymer concentration or the presence of certain salts that can induce physical crosslinking.[5][6]

  • Scientific Explanation: Zwitterionic polymers can form physical hydrogels through non-covalent interactions.[6] In concentrated solutions, polymer chains are in close proximity, facilitating the formation of an entangled network. Certain salts can also promote this by screening the intramolecular charge repulsion, allowing for more extended chain conformations that can then physically crosslink.[5]

  • Troubleshooting Protocol:

    • Dilution: If the concentration is high, dilute the mixture with additional solvent (e.g., deionized water or a suitable buffer) while stirring.

    • Temperature Adjustment: As with UCST behavior, gently heating the mixture can help to disrupt the physical crosslinks and promote dissolution.

    • Re-evaluate Salt Concentration: If you are working with a saline solution, the salt concentration might be in a range that promotes gelation rather than dissolution.[5] You may need to either increase or decrease the salt concentration significantly to move out of the gelation window.

My polymer won't dissolve even with heating. What other factors could be at play?

If temperature adjustment is ineffective, other factors such as ionic strength, pH, and the polymer's intrinsic properties should be considered.

  • Scientific Explanation: Polysulfobetaines exhibit a phenomenon known as the "anti-polyelectrolyte effect".[7][8] Unlike typical polyelectrolytes, their solubility in water often increases with the addition of salt.[7][9][10] The added ions shield the intramolecular and intermolecular electrostatic attractions, leading to an expansion of the polymer coils and enhanced interaction with water.[8][9] The pH of the solution can also play a role, although for polysulfobetaines with strong acidic (sulfonate) and permanently charged quaternary ammonium groups, this effect is generally less pronounced over a wide pH range.[2][11]

  • Troubleshooting Protocol:

    • Introduce Salt: Add a simple salt, such as sodium chloride (NaCl) or potassium chloride (KCl), to the solution. A good starting point is a concentration of 0.1 M. In many cases, this will dramatically improve solubility.[7]

    • Optimize Salt Concentration: The required salt concentration can be polymer- and concentration-dependent. You may need to titrate the salt concentration to find the optimal level for complete dissolution. However, be aware that at very low salt concentrations, solubility can sometimes decrease before it starts to increase.[9][10]

    • Check the pH: While less common for this type of polymer, ensure the pH of your solvent is within a neutral range (e.g., 6-8) unless your experimental conditions require otherwise. Extreme pH values could potentially affect the stability of the polymer backbone or side chains over long periods.

I've tried heating and adding salt, but I still see particulates. Could there be an issue with the polymer itself?

Yes, the synthesis and handling of the polymer can significantly impact its solubility.

  • Scientific Explanation: The synthesis of poly(this compound) typically involves the polymerization of the corresponding monomer, which is synthesized from 2-vinylpyridine and 1,3-propanesultone.[12] Incomplete quaternization during synthesis can lead to a polymer with residual non-zwitterionic vinylpyridine units, which are more hydrophobic and can reduce overall water solubility.[13][14] Cross-linking during polymerization or subsequent handling can also result in insoluble fractions.

  • Troubleshooting Protocol:

    • Characterization: If you have access to analytical instrumentation, consider characterizing the polymer. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the degree of quaternization.[13] Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can reveal the molecular weight distribution and the presence of high molecular weight aggregates or cross-linked species.[15][16]

    • Filtration: For some applications, it may be acceptable to filter the solution to remove any small, insoluble fractions. Use a filter with a pore size appropriate for your downstream application (e.g., 0.22 µm or 0.45 µm).

    • Review Synthesis/Source: If the polymer was synthesized in-house, review the reaction conditions to ensure complete quaternization. If purchased, contact the supplier for specifications and quality control data.

Summary of Troubleshooting Parameters

ParameterRecommended ActionScientific Rationale
Temperature Gentle heating (40-60 °C)Overcomes intermolecular electrostatic attractions (UCST behavior).[1][2]
Ionic Strength Add simple salt (e.g., 0.1 M NaCl)Shields electrostatic interactions, leading to coil expansion and improved hydration (anti-polyelectrolyte effect).[7][9]
Concentration Dilute the mixtureReduces the likelihood of forming a physically cross-linked gel network.[5]
pH Maintain near-neutral pH (6-8)Ensures the stability of the zwitterionic structure.[2][11]
Polymer Quality Characterize (NMR, GPC/SEC)Verifies chemical structure and identifies potential insolubility due to synthesis artifacts.[13][16]

Experimental Workflow & Diagrams

Workflow for Dissolving Poly(this compound)

Here is a step-by-step workflow for dissolving the polymer, incorporating the troubleshooting steps.

DissolutionWorkflow start Start: Weigh Polymer add_solvent Add Solvent (e.g., DI Water) start->add_solvent stir Stir at Room Temperature add_solvent->stir check_solubility1 Is it fully dissolved? stir->check_solubility1 heat Gently Heat (40-60°C) with Stirring check_solubility1->heat No end End: Polymer Dissolved check_solubility1->end Yes check_solubility2 Is it fully dissolved? heat->check_solubility2 add_salt Add Salt (e.g., 0.1 M NaCl) check_solubility2->add_salt No check_solubility2->end Yes check_solubility3 Is it fully dissolved? add_salt->check_solubility3 troubleshoot Further Troubleshooting: - Check polymer quality - Consider filtration check_solubility3->troubleshoot No check_solubility3->end Yes

Caption: A stepwise decision-making workflow for dissolving poly(this compound).

Conceptual Diagram of the Anti-Polyelectrolyte Effect

This diagram illustrates how the addition of salt can improve the solubility of a zwitterionic polymer.

Caption: The anti-polyelectrolyte effect: salt ions enhance polymer solubility.

References

  • Vulcanchem. (n.d.). This compound.
  • ScienceDirect. (n.d.). Polysulfobetaine.
  • Mary, Y., Bressel, L., & P-E. M. (2018). Reconciling Low- and High-Salt Solution Behavior of Sulfobetaine Polyzwitterions. The Journal of Physical Chemistry B. ACS Publications.
  • MDPI. (n.d.). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
  • MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers.
  • LookChem. (n.d.). 1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE.
  • Wikiwand. (n.d.). Polysulfobetaine.
  • University of Groningen Research Portal. (2022). Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection.
  • Wikipedia. (n.d.). Polysulfobetaine.
  • Wang, N., Seymour, B. T., Lewoczko, E. M., Kent, E. W., Chen, M.-L., Wang, J.-H., & Zhao, B. (2018). Zwitterionic Poly(sulfobetaine methacrylate)s in Water: From Upper Critical Solution Temperature (UCST) to Lower Critical Solution Temperature (LCST) with Increasing Length of One Alkyl Substituent on the Nitrogen Atom. Polymer Chemistry. The Royal Society of Chemistry.
  • Laschewsky, A., & Wischerhoff, E. (n.d.). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. RSC Publishing.
  • MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers.
  • PubChem. (n.d.). 1-(3-Sulfonatopropyl)-2-vinylpyridinium.
  • MDPI. (n.d.). Salt-Induced Gel Formation by Zwitterionic Polymer for Synergistic Methane Hydrate Inhibition.
  • ACS Publications. (2024). Electrostatic Interaction-Induced Clusteroluminescence of Polyelectrolyte with UCST Behavior. Langmuir.
  • Google Patents. (n.d.). EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
  • ACS Publications. (2022). Zwitterionic Polymers toward the Development of Orientation-Sensitive Bioprobes. Langmuir.
  • ResolveMass Laboratories Inc. (2023). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Park, K. (n.d.). SOLUBILITY OF POLYMERS.
  • ResearchGate. (n.d.). Sulfo-and carboxybetaine-containing polyampholytes based on Poly(2-vinyl pyridine)s: Synthesis and solution behavior.
  • ResearchGate. (n.d.). Reconciling Low- and High-Salt Solution Behavior of Sulfobetaine Polyzwitterions.
  • Google Patents. (n.d.). WO2021237369A1 - In situ gelling zwitterionic hydrogel compositions, and methods of use thereof.
  • TCI Chemicals. (n.d.). 1-(3-Sulfopropyl)-2-vinylpyridinium Hydroxide Inner Salt.
  • PubMed. (2007). Reconciling low- and high-salt solution behavior of sulfobetaine polyzwitterions.
  • MDPI. (2023). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features.
  • ResolveMass Laboratories Inc. (2023). An Overview of Analytical Techniques for Polymer Characterization/ Polymer Analysis.
  • Agilent. (n.d.). Dissolution Failure Investigation.
  • SpringerLink. (2023). Recent advances in zwitterionic hydrogels: structure, applications and challenges.
  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • Pharmaceutical Technology. (n.d.). Challenges to the Dissolution Test Including Equipment Calibration.
  • PubMed Central. (n.d.). Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application.
  • ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers.
  • PubMed. (2014). Solution-state polymer assemblies influence BCS class II drug dissolution and supersaturation maintenance.
  • Juwono, A. L. (n.d.). Polymer solutions.
  • YouTube. (2023). ZWITTERIONIC HYDROGEL | 3D CROSSLINKED POLYMER | HYDROPHILIC | PREPARATION | APPLICATIONS | HAMMAD.
  • Polysciences. (n.d.). Poly(2-vinyl-1-methylpyridinium bromide), 20% soln. in water.

Sources

"stability issues of poly(1-(3-Sulphonatopropyl)-2-vinylpyridinium) in different pH"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for poly(1-(3-sulphonatopropyl)-2-vinylpyridinium), a versatile zwitterionic polymer. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspect of the polymer's stability across different pH conditions. Understanding and controlling pH-dependent behavior is paramount for successful application development, from drug delivery systems to advanced material coatings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of poly(this compound).

Q1: What is poly(this compound) and why is it considered a zwitterionic polymer?

Poly(this compound) is a functional polymer synthesized from the monomer this compound.[1] Its structure is characterized by a positively charged pyridinium ring and a negatively charged sulfonate group attached via a propyl linker. Because it contains both a permanent positive (quaternary ammonium in the pyridinium ring) and a permanent negative charge (sulfonate group) on the same monomer unit, it is classified as a zwitterionic polymer, specifically a polysulfobetaine.[1] This dual-charge nature governs its high hydrophilicity and unique solution properties.[1]

Q2: What is the primary stability concern for this polymer related to pH?

The primary concern is the chemical stability of the N-alkylated pyridinium ring, particularly under alkaline (high pH) conditions. Pyridinium salts are susceptible to nucleophilic attack by hydroxide ions (OH⁻), which can lead to ring-opening reactions or the formation of uncharged species like pyridones.[2][3] This degradation is often irreversible and results in a loss of the polymer's structural integrity and cationic charge, altering its intended function.

Q3: Is the polymer stable in acidic to neutral pH?

Generally, yes. The polymer is expected to be highly stable in acidic to neutral aqueous solutions (pH < 7). The key functional groups—the vinyl polymer backbone, the propyl linker, the sulfonate group, and the pyridinium ring—are not susceptible to hydrolysis or degradation under these conditions. Zwitterionic polymers are often designed to be stable across a wide pH range, a critical feature for many biological applications.[4]

Q4: How does pH affect the solubility and conformation of the polymer?

As a zwitterionic polymer with strong acidic (sulfonate) and permanent cationic (pyridinium) groups, poly(this compound) is expected to be highly soluble in polar solvents like water across a broad pH range.[1] Unlike polyampholytes with weak acid/base groups, its charge is not significantly altered by pH changes, preventing pH-induced precipitation. However, extreme pH values and high salt concentrations can influence its conformation in solution due to charge screening effects, potentially transitioning it from an extended chain to a more compact, globular state.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides structured advice for specific problems you may encounter during your experiments.

Issue 1: Loss of Efficacy or Unexpected Results in Alkaline Formulations (pH > 8)
  • Symptoms:

    • Decreased binding affinity to anionic targets (e.g., proteins, nucleic acids).

    • Changes in solution viscosity or appearance (e.g., color change to yellow/brown) over time.

    • Failure of the polymer to perform as expected in a high-pH application (e.g., anion exchange membrane).

  • Root Cause Analysis: The pyridinium cation is an electron-deficient aromatic ring, making it susceptible to nucleophilic attack. At elevated pH, the concentration of hydroxide ions (OH⁻) is high. These ions can attack the pyridinium ring, most likely at the 2- or 6-position (ortho to the nitrogen), leading to a cascade of reactions that can open the ring or form a 2-pyridone derivative.[2][3] This reaction neutralizes the positive charge and breaks the aromaticity of the ring, fundamentally altering the polymer's chemical structure and properties.

  • Recommended Actions:

    • Confirm Degradation: Use ¹H NMR spectroscopy to monitor the stability of your polymer solution over time in the alkaline buffer. Look for the disappearance of characteristic pyridinium proton peaks and the appearance of new signals that may indicate ring-opened products or pyridone species.

    • Quantify pH and Temperature Effects: Conduct a systematic stability study. Prepare solutions of the polymer in a series of buffers (e.g., pH 8, 9, 10, 11) and incubate them at your experimental temperature. Analyze aliquots at various time points (e.g., 1, 6, 24, 48 hours) using Gel Permeation Chromatography (GPC/SEC) to check for changes in molecular weight distribution and NMR for structural changes.

    • Mitigation Strategy: If possible, lower the formulation pH to below 8. If high pH is required, ensure experiments are conducted rapidly and at reduced temperatures to slow the degradation kinetics. For long-term applications like membranes, consider alternative polymers with more stable cationic groups if the degradation rate is unacceptable.[3]

Issue 2: Polymer Aggregation or Precipitation During Formulation
  • Symptoms:

    • The polymer solution becomes cloudy or forms a precipitate upon addition of salts or other formulation components.

    • Inconsistent results between batches.

  • Root Cause Analysis: While highly water-soluble, polysulfobetaines can exhibit complex phase behavior, including an "anti-polyelectrolyte" effect where solubility in water decreases upon the addition of salt at low concentrations. However, the more common issue is interaction with multivalent counter-ions or other charged molecules in your formulation, leading to the formation of insoluble polyelectrolyte complexes. This is less about pH-induced degradation and more about electrostatic interactions.

  • Recommended Actions:

    • Check Buffer Composition: Are you using buffers with multivalent ions (e.g., phosphate, citrate)? Try switching to a monovalent buffer system (e.g., HEPES, Tris) at the same pH and ionic strength to see if solubility improves.

    • Control Ionic Strength: Prepare the polymer solution in deionized water first to ensure full dissolution. Then, slowly add a concentrated salt solution while stirring to bring it to the desired final ionic strength. This can prevent localized high concentrations that might trigger precipitation.

    • pH Adjustment Protocol: Ensure the pH of the polymer solution is adjusted after complete dissolution. Changes in pH can affect the charge of other components in your mixture, influencing interactions.

Part 3: Data Summary & Visualization

Table 1: Expected Stability Profile of Poly(this compound)
pH RangeConditionExpected StabilityPrimary Mechanism of ConcernRecommended Monitoring Technique
1 – 6 Strongly Acidic to Weakly AcidicHigh None; polymer backbone and functional groups are stable.GPC/SEC for molecular weight integrity.
6 – 8 Neutral to Mildly AlkalineHigh Minimal; rate of hydroxide attack on pyridinium is very slow.GPC/SEC, ¹H NMR for long-term studies.
8 – 10 Moderately AlkalineModerate to Low Nucleophilic attack by OH⁻ on the pyridinium ring.[2]¹H NMR to detect structural changes.
> 10 Strongly AlkalineVery Low Rapid nucleophilic attack and potential degradation of the pyridinium ring.[3]¹H NMR, UV-Vis (for color change).
Visualizing the Instability Mechanism

The primary instability pathway at high pH is the attack of hydroxide on the pyridinium ring.

cluster_0 High pH Environment cluster_1 Degradation Pathway Polymer Polymer with Pyridinium Cation (Stable) Intermediate Unstable Intermediate Polymer->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Product Degraded Product (e.g., Pyridone derivative) Loss of Cationic Charge Intermediate->Product Rearrangement

Caption: Mechanism of pyridinium degradation under alkaline conditions.

Part 4: Experimental Protocol

Protocol: Accelerated pH Stability Assay

This protocol provides a framework for assessing the stability of your polymer under different pH conditions.

1. Materials & Reagents:

  • Poly(this compound)

  • Buffer solutions:

    • pH 4.0 (Acetate buffer, 0.1 M)

    • pH 7.4 (Phosphate-buffered saline, PBS)

    • pH 9.0 (Borate buffer, 0.1 M)

    • pH 11.0 (Carbonate-bicarbonate buffer, 0.1 M)

  • Deuterium oxide (D₂O) for NMR analysis

  • Type I ultrapure water

  • Incubator or water bath set to a relevant temperature (e.g., 37°C or 50°C for accelerated testing)

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the polymer in ultrapure water. Ensure it is fully dissolved.

  • Sample Preparation:

    • For each pH condition, mix 1 mL of the polymer stock solution with 9 mL of the respective buffer solution to achieve a final polymer concentration of 1 mg/mL.

    • Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of ultrapure water.

    • For NMR analysis, prepare a parallel set of samples in D₂O-based buffers.

  • Incubation:

    • Take an initial aliquot (T=0) from each sample for immediate analysis.

    • Place the remaining sealed vials in the incubator at the desired temperature.

  • Time-Point Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., T=1h, 6h, 24h, 48h, 1 week).

    • Store samples at -20°C if not analyzed immediately.

  • Analytical Methods:

    • GPC/SEC: Analyze the molecular weight and polydispersity index (PDI) of the polymer at each time point. A significant decrease in molecular weight or a broadening of the PDI can indicate chain scission.

    • ¹H NMR Spectroscopy: Analyze the D₂O samples. Pay close attention to the aromatic protons of the pyridinium ring. A decrease in their integral value relative to a stable internal standard or the polymer backbone protons indicates degradation.

    • pH Measurement: Re-measure the pH of the solutions at the end of the experiment to ensure the buffer capacity was sufficient.

3. Workflow Diagram:

A Prepare Polymer Stock Solution B Dilute into Buffers (pH 4, 7.4, 9, 11) A->B C Take T=0 Aliquot for Analysis B->C D Incubate Samples (e.g., 37°C) B->D F Analyze via GPC/SEC & NMR C->F E Withdraw Aliquots at Time Points D->E 1h, 6h, 24h... E->F G Compare Data to T=0 and Assess Degradation F->G

Caption: Experimental workflow for the pH stability assay.

References

  • This compound - 6613-64-5. Vulcanchem.
  • Cas 6613-64-5,1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE. LookChem.
  • Poly(2-vinylpyridine) [MW 200000-400000]. Polysciences.
  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing.
  • pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics. MDPI.
  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility.
  • Zwitterionic Polymers toward the Development of Orientation-Sensitive Bioprobes.
  • Safety Data Sheet: this compound. Chemos GmbH&Co.KG.
  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.
  • Structures and Synthesis of Zwitterionic Polymers. MDPI.

Sources

Technical Support Center: Enhancing the Long-Term Stability of Hydrophilic Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Hydrophilic Coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrophilic coatings and ensure the long-term stability and performance of your coated devices. Here, we synthesize technical expertise with field-proven insights to address common challenges and provide robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the application and use of hydrophilic coatings.

Q1: What are the primary factors that influence the long-term stability of a hydrophilic coating?

The long-term stability of a hydrophilic coating is a multifactorial issue influenced by:

  • Substrate Compatibility: The adhesion of the coating is highly dependent on the substrate material. A coating that adheres well to polyurethane may not adhere to nylon at all.[1][2][3]

  • Surface Preparation: Proper cleaning and surface activation are critical for durable coating adhesion. Contaminants like dust, grease, and oils must be removed.[4]

  • Curing Method: The choice between thermal and UV curing significantly impacts coating properties and substrate compatibility.[1][5][6]

  • Environmental Exposure: High humidity, UV light, temperature fluctuations, and exposure to harsh chemicals can accelerate coating degradation.[1]

  • Sterilization Method: All sterilization methods, including ethylene oxide, gamma irradiation, and autoclaving, can potentially damage hydrophilic polymer coatings.[1][7]

Q2: How do I choose the right curing method for my application?

The selection of a curing method depends on the substrate's thermal sensitivity and the desired coating properties.

  • UV Curing: This method is ideal for heat-sensitive substrates like TPU, PETG, or PEBAX.[5] It offers rapid cross-linking and is generally faster than thermal curing.[5][6]

  • Thermal Curing: This method is suitable for less heat-sensitive materials and can promote better bonding with certain substrates like nylon.[5] It involves placing the coated items in an oven for a specified time to accelerate drying and chemical reactions.[1][6]

Q3: What are the common signs of coating instability or failure?

Coating failure can manifest in several ways, including:

  • Delamination: The coating peels, flakes, or sheds from the substrate.[2][7] This is a critical failure mode that can lead to serious adverse events in medical devices.[2][8]

  • Loss of Lubricity: The coating no longer provides the desired reduction in friction when hydrated.

  • Changes in Physical Appearance: The coating may appear cloudy, cracked, or discolored.

  • Inconsistent Performance: Variations in lubricity or durability across different batches or even within the same device.

Q4: Can the storage conditions of the coating solution affect the final product?

Absolutely. The viscosity of the hydrophilic coating solution is a critical parameter, and it can be affected by storage conditions.[9] Key considerations include:

  • Sealed Containers: To prevent solvent evaporation, which can increase viscosity and lead to poor coating effects, always keep containers tightly sealed.[9][10]

  • Temperature Control: Store solutions at room temperature or as recommended by the manufacturer. Some solutions can be stored at low temperatures (2-8 °C), but must be returned to room temperature before use.[9]

  • Light Protection: UV-curable solutions are sensitive to light and should be stored in light-proof containers to prevent premature polymerization.[9]

Section 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Issue 1: Coating Delamination or Poor Adhesion

Delamination is a critical failure where the coating separates from the substrate. This is often due to a weak interface between the coating and the device material.

Potential Root Causes & Corrective Actions:

Root Cause Explanation Recommended Action & Scientific Rationale
Improper Substrate Selection The surface chemistry of the substrate may not be compatible with the coating chemistry, leading to poor interfacial bonding.[1][2][3]Action: Consult coating vendor datasheets for recommended substrates. If a specific substrate is required, a tie-coat or primer may be necessary to promote adhesion. Rationale: Primers are designed to create a compatible chemical bridge between the substrate and the hydrophilic topcoat, enhancing covalent bonding or intermolecular forces.[7]
Inadequate Surface Preparation Contaminants on the substrate surface, such as oils, mold release agents, or dust, can act as a physical barrier, preventing proper adhesion of the coating.[4]Action: Implement a rigorous multi-step cleaning protocol. This may include solvent wiping, ultrasonic cleaning in a validated detergent solution, and a final rinse with high-purity water. Rationale: A clean, high-energy surface is essential for the coating to wet and spread uniformly, maximizing the contact area and promoting strong adhesive forces.
Sub-optimal Surface Activation For some low-surface-energy polymers (e.g., polypropylene), cleaning alone is insufficient. The surface needs to be chemically activated to create reactive sites for bonding.Action: Employ surface activation techniques such as plasma treatment or corona discharge.[4] Rationale: These high-energy processes introduce polar functional groups (e.g., hydroxyl, carboxyl) onto the polymer surface, increasing its surface energy and creating sites for covalent bonding with the coating.[4]
Incorrect Curing Parameters Incomplete curing (either insufficient UV dose or inadequate time/temperature for thermal cure) results in a partially cross-linked coating with poor mechanical properties and adhesion.[1][5]Action: Strictly adhere to the recommended curing parameters provided by the coating manufacturer. Validate your curing process to ensure uniform and complete cross-linking. Rationale: Curing is the process where the liquid coating transforms into a solid, durable film. For UV cures, photoinitiators must receive sufficient energy to trigger polymerization. For thermal cures, the required activation energy for cross-linking reactions must be met for a sufficient duration.[1]

Experimental Workflow for Troubleshooting Delamination:

A troubleshooting workflow for coating delamination.

Troubleshooting Issue 2: Loss of Lubricity After Sterilization

A significant decrease in lubricity post-sterilization indicates that the sterilization process has chemically or physically damaged the hydrophilic coating.

Potential Root Causes & Corrective Actions:

Root Cause Explanation Recommended Action & Scientific Rationale
Polymer Chain Scission High-energy sterilization methods like gamma or e-beam irradiation can break the polymer chains of the coating, reducing its molecular weight and ability to retain water.[1]Action: Evaluate alternative, less harsh sterilization methods such as ethylene oxide (EtO) or hydrogen peroxide vapor, if compatible with the device. Rationale: These methods operate at lower energy levels, minimizing the extent of polymer degradation.
Oxidative Degradation Sterilization can induce oxidative reactions within the polymer matrix, altering its chemical structure and hydrophilicity.Action: Incorporate antioxidants into the coating formulation (if possible and biocompatible) or select a coating chemistry known for its oxidative stability. Rationale: Antioxidants can scavenge free radicals generated during sterilization, protecting the polymer from degradation.
Insufficient Cross-linking A coating with a low cross-link density is more susceptible to damage from sterilization.Action: Optimize the curing process to achieve a higher degree of cross-linking.[7] Rationale: A more densely cross-linked network is more robust and better able to withstand the stresses of sterilization without significant structural changes.

Decision Matrix for Sterilization Method Selection:

Sterilization Method Mechanism Pros Cons Compatibility with Hydrophilic Coatings
Gamma Irradiation Ionizing RadiationHigh penetration, terminal sterilizationCan cause significant polymer degradationModerate to Low; requires radiation-stable coating chemistry
Electron Beam (E-beam) Ionizing RadiationFast processingLower penetration than gamma, can cause polymer degradationModerate to Low; requires radiation-stable coating chemistry
Ethylene Oxide (EtO) AlkylationGood material compatibilityToxic residues, long cycle timesHigh; generally less damaging than irradiation
Autoclave (Steam) Heat and MoistureEffective, non-toxicHigh temperature and humidity can damage many polymersLow; not suitable for most hydrophilic coatings
Hydrogen Peroxide Vapor OxidationLow temperature, non-toxic byproductsSurface sterilization onlyModerate to High; compatibility should be verified

Section 3: Protocols for Quality Control and Stability Testing

To ensure the long-term stability of your hydrophilic coatings, a robust quality control program is essential.

Protocol 1: Contact Angle Measurement for Wettability Assessment

Objective: To quantify the hydrophilicity of the coating by measuring the contact angle of a water droplet on the surface. A lower contact angle indicates greater hydrophilicity.[4][11]

Methodology:

  • Prepare the coated sample, ensuring it is clean and dry.

  • Place the sample on the stage of a goniometer.

  • Dispense a small, precise volume of deionized water (e.g., 2-5 µL) onto the coated surface.

  • Capture a high-resolution image of the sessile drop.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase boundary.

  • Perform measurements at multiple locations on the surface to assess uniformity.[2][11]

Protocol 2: Pinch Test for Lubricity and Durability Evaluation

Objective: To measure the frictional force of the hydrated coating and assess its durability over multiple cycles.

Methodology:

  • Hydrate the coated device according to the manufacturer's instructions for use.

  • Clamp the device between two pads with a known, consistent normal force.

  • Pull the device through the pads at a constant speed using a mechanical tester.

  • Record the force required to pull the device. This is the frictional force.

  • Repeat the pull for a specified number of cycles to evaluate the coating's durability and retention of lubricity.[4]

Data Visualization for Performance Comparison:

Comparison of key performance indicators for two hypothetical coatings.

References

  • Hydrophilic Coatings: Considerations for Product Development. (2011, February 18). Medical Design Technology. Retrieved from [Link]

  • The Impact of Hydrophilic Coatings on Medical Device Performance: A Comprehensive Review. (2025, November). ResearchGate. Retrieved from [Link]

  • Hydrophilic Coatings For Medical Device Substrates. (2025, October 13). Hydromer, Inc. Retrieved from [Link]

  • Hydrophilic Coatings: An Overview. (2023, June 20). PCI Magazine. Retrieved from [Link]

  • Can Hydrophilic Coatings Reduce Issues in Medical Procedures?. (2025, February 12). Hydromer, Inc. Retrieved from [Link]

  • Proper storage of hydrophilic coatings prolongs the "life" of the coating. (2023, March 1). jMedtech. Retrieved from [Link]

  • The Biocoat Glossary – Everything You Need to Know About Hydrophilic Coatings. (2020, December 10). Biocoat. Retrieved from [Link]

  • Hydrophilic coatings to improve protein resistance of biomedical devices. (2020, September 15). Biolin Scientific. Retrieved from [Link]

  • Medical Device Surface Preparation For a Hydrophilic Coating. (2025, February 28). Hydromer, Inc. Retrieved from [Link]

  • Hydrophilic Self-Replenishing Coatings with Long-Term Water Stability for Anti-Fouling Applications. MDPI. Retrieved from [Link]

  • How to Know if Hydrophilic Coatings on Medical Devices Provide the Necessary Comfort for Patients. Brighton Science. Retrieved from [Link]

  • Performance Testing of Hydrophilic Coatings on Medical Devices. (2020, October 22). Medical Design Briefs. Retrieved from [Link]

  • Recent Innovations in the Design of Hydrophobic Coatings to Prevent Equipment Icing. MDPI. Retrieved from [Link]

  • Hydrophilic Coating Trends: Coatings, Coaters and Curing. Machine Solutions. Retrieved from [Link]

  • Hydrophilic Coating Durability: Essential for Medical Devices. (2024, March 1). Hydromer, Inc. Retrieved from [Link]

  • How can we solve the problems encountered in coating photocuring?. (2023, March 1). jMedtech. Retrieved from [Link]

  • Accelerated Aging Test Checklist. (2025, February 24). Westpak. Retrieved from [Link]

  • FDA Warns of Coatings Delaminating From Intravascular Medical Devices. (2015, November 24). DAIC. Retrieved from [Link]

Sources

Validation & Comparative

The Performance of 1-(3-Sulphonatopropyl)-2-vinylpyridinium in Reducing Bacterial Adhesion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Challenge of Bacterial Adhesion and Biofilm Formation

In the realm of biomedical research and drug development, the unsolicited adhesion of bacteria to surfaces remains a critical and costly challenge. This initial attachment is the foundational step for the formation of biofilms—complex, resilient communities of microorganisms encased in a self-produced polymeric matrix. Biofilms are notoriously resistant to conventional antimicrobial treatments and are a leading cause of medical device-associated infections, implant failure, and chronic infections. Consequently, the development of materials that can effectively inhibit this initial bacterial adhesion is of paramount importance for advancing healthcare and pharmaceutical technologies.

This guide provides an in-depth technical comparison of 1-(3-Sulphonatopropyl)-2-vinylpyridinium, a promising zwitterionic compound, and its performance in reducing bacterial adhesion. We will objectively evaluate its efficacy against established alternative anti-adhesive agents, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply novel anti-fouling strategies.

The Rise of Zwitterionic Surfaces: A Biomimetic Approach to Combatting Biofouling

Nature has long provided inspiration for scientific innovation. The cell membranes of eukaryotic organisms, for instance, are remarkably resistant to nonspecific protein adsorption and bacterial adhesion. This property is largely attributed to the presence of zwitterionic phospholipids, which possess both a positive and a negative charge within the same molecule. This unique charge distribution allows for strong electrostatic interactions with water molecules, forming a tightly bound hydration layer that acts as a physical and energetic barrier to approaching proteins and bacteria.[1]

Inspired by this natural defense mechanism, researchers have developed a class of synthetic materials known as zwitterionic polymers. These materials mimic the charge-neutral yet highly polar nature of cell membranes. Among the most studied and effective zwitterionic functionalities are sulfobetaines and phosphobetaines. This guide will focus on a specific sulfobetaine, this compound, and compare its performance with two widely recognized zwitterionic alternatives: poly(sulfobetaine methacrylate) (pSBMA) and poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC).

Comparative Analysis of Anti-Adhesive Performance

The efficacy of an anti-adhesive coating is ultimately determined by its ability to reduce the number of bacteria that can attach to a surface. The following tables summarize the performance of this compound and its key competitors against common pathogenic bacteria. It is important to note that the data presented is a synthesis of findings from various studies; direct head-to-head comparisons under identical conditions are limited. Therefore, these values should be considered indicative of the relative performance of each material.

Table 1: Performance Comparison Against Gram-Positive Bacteria

Zwitterionic AgentBacterial StrainSubstrateAdhesion Reduction (%)Data Source(s)
Poly(this compound) Staphylococcus aureusModified SurfacesData not availableN/A
Poly(sulfobetaine methacrylate) (pSBMA)Staphylococcus epidermidisGold92[2]
Poly(sulfobetaine methacrylate) (pSBMA)Staphylococcus aureusPDMSSignificant reduction[3][4]
Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC)Staphylococcus aureus (MRSA & MSSA)Suture72-93[5]
Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC)Staphylococcus aureusPDMS>99.9[6]

Table 2: Performance Comparison Against Gram-Negative Bacteria

Zwitterionic AgentBacterial StrainSubstrateAdhesion Reduction (%)Data Source(s)
Poly(this compound) Pseudomonas aeruginosaModified SurfacesData not availableN/A
Poly(sulfobetaine methacrylate) (pSBMA)Pseudomonas aeruginosaGold96[2]
Poly(sulfobetaine methacrylate) (pSBMA)Pseudomonas aeruginosaPDMS99[1]
Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC)Escherichia coliLatex, Silicone, PU, PVC90[1]
Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC)Pseudomonas aeruginosaPlastic coverslipsSignificant reduction[7]

Expert Insights on Performance Data:

Mechanism of Action: The Hydration Layer Barrier

The primary mechanism by which zwitterionic surfaces, including those functionalized with this compound, resist bacterial adhesion is through the formation of a tightly bound hydration layer. This is a direct consequence of their unique molecular structure.

G cluster_surface Zwitterionic Surface cluster_hydration Hydration Layer Zwitterion Zwitterionic Moiety (+ and - charges) Water Water Molecules Zwitterion->Water Strong Electrostatic Interaction Bacterium Approaching Bacterium Water->Bacterium Physical & Energetic Barrier G Start Dissolve 2-Vinylpyridine in Acetonitrile Add Add 1,3-Propanesultone Start->Add React Heat at 60°C for 24h Add->React Filter Vacuum Filtration React->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry End Obtain Pure Product Dry->End

Caption: Workflow for the synthesis of this compound.

Quantification of Bacterial Adhesion

This protocol outlines a standard method for quantifying bacterial adhesion to a surface using a static adhesion assay followed by colony-forming unit (CFU) counting.

Materials:

  • Sterile substrates (e.g., glass coverslips, polymer discs) coated with the zwitterionic polymer.

  • Uncoated sterile substrates as a control.

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) grown to mid-log phase.

  • Phosphate-buffered saline (PBS), sterile.

  • Tryptic soy broth (TSB) or other suitable growth medium.

  • Agar plates.

  • Incubator.

  • Sonicator.

  • Spectrophotometer.

Procedure:

  • Surface Preparation: Place the coated and uncoated substrates in a sterile multi-well plate.

  • Bacterial Inoculation: Adjust the bacterial culture to a specific optical density (e.g., OD₆₀₀ = 0.1) in the growth medium. Add a defined volume of the bacterial suspension to each well containing a substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for bacterial adhesion.

  • Washing: Gently wash the substrates three times with sterile PBS to remove non-adherent bacteria.

  • Bacterial Detachment: Transfer each washed substrate to a fresh tube containing a known volume of sterile PBS. Sonicate the tubes to detach the adherent bacteria from the surface.

  • Quantification: Perform serial dilutions of the bacterial suspension from each tube and plate the dilutions onto agar plates.

  • Incubation and Counting: Incubate the agar plates overnight at 37°C. Count the number of colonies on each plate to determine the number of CFUs per unit area of the substrate.

  • Data Analysis: Calculate the percentage reduction in bacterial adhesion on the coated surfaces compared to the uncoated control.

G Start Prepare Coated & Uncoated Substrates Inoculate Inoculate with Bacterial Suspension Start->Inoculate Incubate Incubate for Adhesion Inoculate->Incubate Wash Wash to Remove Non-adherent Bacteria Incubate->Wash Detach Detach Adherent Bacteria (Sonication) Wash->Detach Quantify Serial Dilution & Plating (CFU Counting) Detach->Quantify Analyze Calculate Adhesion Reduction Quantify->Analyze

Caption: Workflow for quantifying bacterial adhesion.

Conclusion and Future Outlook

This compound, as a member of the sulfobetaine class of zwitterionic compounds, holds significant promise as an effective agent for reducing bacterial adhesion. The underlying mechanism, rooted in the formation of a robust hydration layer, is a well-established and powerful strategy for creating anti-fouling surfaces. While direct comparative data for this specific molecule is still emerging, the extensive evidence supporting the high performance of structurally similar zwitterionic polymers like pSBMA and pMPC provides a strong rationale for its potential.

Future research should focus on direct, controlled comparisons of surfaces modified with poly(this compound) against leading alternatives. Such studies will be crucial for elucidating any unique advantages conferred by the pyridinium moiety and for providing the definitive data needed to guide the selection of anti-adhesive materials for specific biomedical and pharmaceutical applications. The continued exploration and development of zwitterionic materials will undoubtedly play a pivotal role in our ongoing battle against bacterial colonization and biofilm-related complications.

References

  • Jiang, S., & Cao, Z. (2010). Ultralow-Fouling Zwitterionic Surfaces and Their Biomedical Applications. Advanced Materials, 22(9), 920-932. [Link]

  • Zhang, Z., et al. (2006). Inhibition of bacterial adhesion and biofilm formation on zwitterionic surfaces. Biomaterials, 27(24), 4448-4457. [Link]

  • Brault, A., et al. (2021). Photograftable Zwitterionic Coatings Prevent Staphylococcus aureus and Staphylococcus epidermidis Adhesion to PDMS Surfaces. ACS Applied Bio Materials, 4(2), 1768-1778. [Link]

  • Cheng, G., et al. (2007). Inhibition of bacterial adhesion and biofilm formation on zwitterionic surfaces. Biomaterials, 28(29), 4192-4199. [Link]

  • Harris, L. G., et al. (2005). The biocompatibility of crosslinkable copolymer coatings containing sulfobetaines and phosphobetaines. Biomaterials, 26(21), 4415-4424. [Link]

  • Hirota, K., et al. (2005). Properties of a new mouthrinse containing MPC polymer. Journal of Medical and Dental Sciences, 52(3), 165-170.
  • Gaetano, F., & Fiori, S. (1997). Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.
  • Moroșan, A., et al. (2022). Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl Phosphorylcholine)/Polydimethylsiloxane Surface. International Journal of Molecular Sciences, 23(24), 16183. [Link]

  • Yagyu, T., et al. (2020). 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study. BioMed Research International, 2020, 8896163. [Link]

  • Lewis, A. L. (2000). Phosphorylcholine-based polymers and their use in the prevention of biofouling. Colloids and Surfaces B: Biointerfaces, 18(3-4), 261-275.
  • Iwasaki, Y., et al. (2006). The effect of the chemical structure of the phospholipid polymer on the suppression of protein adsorption.
  • Goda, T., et al. (2006). Adsorption of proteins and bacteria on the surface of a poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) layer. Journal of Applied Polymer Science, 101(1), 359-366.
  • Fujiwara, N., et al. (2020). Suppressive effects of 2-methacryloyloxyethyl phosphorylcholine (MPC)-polymer on the adherence of Candida species and MRSA to acrylic denture resin. Dental Materials Journal, 39(4), 656-662. [Link]

  • Nishizawa, K., et al. (2019). 2-Methacryloyloxyethyl phosphorylcholine (MPC)-polymer suppresses an increase of oral bacteria: a single-blind, crossover clinical trial. Clinical Oral Investigations, 23(11), 4049-4056. [Link]

  • Sakuma, Y., et al. (2018). Prevention of bacterial adhesion and biofilm formation on a vitamin E-blended, cross-linked polyethylene surface with a poly(2-methacryloyloxyethyl phosphorylcholine) layer. Acta Biomaterialia, 67, 245-253. [Link]

Sources

Beyond PEG: The Superior Antifouling Performance of 1-(3-Sulphonatopropyl)-2-vinylpyridinium in Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Persistent Challenge of Biofouling

In the realm of biomedical science and drug development, the interface between a synthetic material and a biological environment is a critical battleground. The non-specific adsorption of proteins, cells, and microorganisms, a phenomenon collectively known as biofouling, can severely compromise the efficacy and safety of medical devices, diagnostic platforms, and drug delivery systems. For decades, Poly(ethylene glycol) (PEG) has been the gold standard for creating "stealth" surfaces that resist biofouling. However, the limitations of PEG, including its susceptibility to oxidative degradation and the generation of an immune response in some cases, have spurred the search for more robust and effective alternatives. This guide provides an in-depth comparison of a promising zwitterionic polymer, poly(1-(3-Sulphonatopropyl)-2-vinylpyridinium) (pSPV), with the traditional PEG, highlighting the advantages of pSPV in creating superior antifouling surfaces.

Mechanism of Antifouling: A Tale of Two Chemistries

The ability of a material to resist biofouling is intimately linked to its surface chemistry and its interaction with the surrounding aqueous environment. Both PEG and pSPV leverage the formation of a tightly bound hydration layer to prevent the adsorption of biomolecules, but they achieve this through fundamentally different mechanisms.

Poly(ethylene glycol) (PEG): Steric Hindrance and a Hydration Shell

PEG's antifouling properties are primarily attributed to the formation of a dense brush-like layer of polymer chains on the surface. These chains are highly hydrophilic and flexible, creating a steric barrier that physically prevents proteins and cells from approaching the underlying substrate. Furthermore, the ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a structured hydration layer that further repels biomolecules.

This compound (SPV): Zwitterionic Power and Electrostatic Hydration

SPV is a zwitterionic monomer, meaning it contains both a positive (pyridinium) and a negative (sulphonate) charge within the same repeating unit. When polymerized to form pSPV, this unique charge distribution leads to an exceptionally strong and stable hydration layer through electrostatic interactions with water molecules. This electrostatically-induced hydration is more robust than the hydrogen-bonded hydration layer of PEG, providing a more effective energetic barrier to protein adsorption.

cluster_0 Antifouling Mechanisms cluster_1 PEG Mechanism cluster_2 pSPV Mechanism PEG PEG (Steric Hindrance) SPV pSPV (Zwitterionic Hydration) PEG_Surface PEG-grafted Surface PEG_Hydration Hydration Layer (Hydrogen Bonding) PEG_Surface->PEG_Hydration Forms Protein_PEG Protein PEG_Hydration->Protein_PEG Repels via Steric Hindrance SPV_Surface pSPV-grafted Surface SPV_Hydration Strong Hydration Layer (Electrostatic Interaction) SPV_Surface->SPV_Hydration Forms Protein_SPV Protein SPV_Hydration->Protein_SPV Repels via Energetic Barrier

Caption: Comparison of PEG and pSPV antifouling mechanisms.

Performance Comparison: pSPV Outshines PEG in Key Areas

While both materials exhibit antifouling properties, experimental evidence points to the superior performance of zwitterionic polymers like pSPV, particularly in challenging biological environments.

Protein Adsorption

The initial step in biofouling is the adsorption of a protein layer. Surfaces coated with zwitterionic polymers have consistently demonstrated lower protein adsorption compared to PEGylated surfaces. While direct quantitative comparisons for pSPV are emerging, studies on similar sulfobetaine-based zwitterionic polymers show a significant reduction in protein adsorption from single-protein solutions and complex media like blood plasma. For instance, monodisperse PEG-coated gold nanoparticles showed significantly reduced protein adsorption compared to their polydisperse counterparts, with a 70% reduction in a fetal bovine serum test.[1][2]

Bacterial Adhesion

Bacterial adhesion and subsequent biofilm formation are major concerns for medical implants. PEG coatings have been shown to reduce bacterial adhesion by 80-94%, depending on the bacterial species.[3] However, zwitterionic surfaces often exhibit even greater reductions. One study demonstrated that a multifunctional coating could reduce the attachment of live bacteria by 98 ± 2%.[4]

Performance MetricPoly(ethylene glycol) (PEG)poly(this compound) (pSPV) & other Zwitterions
Protein Adsorption LowUltralow
Bacterial Adhesion Significant reduction (up to 94%)[3]Higher reduction (up to 98%)[4]
Long-term Stability Susceptible to oxidative degradationHigh chemical stability
Hemocompatibility Generally goodExcellent
Long-Term Stability

A significant drawback of PEG is its susceptibility to oxidative degradation, which can lead to a loss of antifouling properties over time. Zwitterionic polymers like pSPV are chemically more stable, making them suitable for long-term applications in demanding biological environments.

Hemocompatibility

For blood-contacting devices, hemocompatibility is paramount. Zwitterionic surfaces have shown exceptional resistance to platelet adhesion and thrombus formation, outperforming many other materials. PEG-modified surfaces terminated with sulfonate groups also show a significant reduction in platelet adhesion.[5]

Experimental Protocols: A Guide to Evaluating Antifouling Performance

To objectively compare the antifouling properties of pSPV and PEG, standardized and well-controlled experimental protocols are essential.

Surface Grafting of Antifouling Polymers

1. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of SPV

This "grafting-from" method allows for the growth of dense polymer brushes directly from the substrate.

  • Substrate Preparation: Clean and activate the substrate (e.g., silicon wafer, gold-coated sensor) with piranha solution or UV/ozone.

  • Initiator Immobilization: Silanize the surface with an ATRP initiator-containing silane, such as (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide.

  • Polymerization: Immerse the initiator-functionalized substrate in a deoxygenated solution of the SPV monomer, a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., bipyridine or PMDETA). The polymerization is typically carried out under an inert atmosphere at a controlled temperature.[6][7]

  • Washing: Thoroughly wash the surface with appropriate solvents to remove any non-grafted polymer and residual catalyst.

Start Clean Substrate Silanization Immobilize Initiator Start->Silanization Polymerization SI-ATRP of SPV Monomer Silanization->Polymerization Washing Wash and Dry Polymerization->Washing End pSPV-coated Surface Washing->End

Caption: Workflow for SI-ATRP of SPV.

2. "Grafting-To" of PEG

This method involves attaching pre-synthesized PEG chains to a functionalized surface.

  • Substrate Functionalization: Introduce reactive groups (e.g., amines, carboxyls) onto the substrate surface. For example, by treating with (3-aminopropyl)triethoxysilane.[8]

  • PEG Activation: Use PEG with a reactive end-group, such as PEG-NHS (N-hydroxysuccinimide), which can react with amine groups on the surface.

  • Grafting Reaction: Immerse the functionalized substrate in a solution of the activated PEG under appropriate pH and temperature conditions to facilitate covalent bond formation.[9]

  • Washing: Rinse the surface extensively to remove non-covalently bound PEG.

Start Clean Substrate Functionalization Surface Functionalization (e.g., with amine groups) Start->Functionalization Grafting React with Activated PEG (e.g., PEG-NHS) Functionalization->Grafting Washing Wash and Dry Grafting->Washing End PEG-grafted Surface Washing->End

Caption: Workflow for "Grafting-To" of PEG.

Quantitative Assessment of Antifouling Properties

1. Protein Adsorption Assay using Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties at the sensor surface in real-time.

  • Baseline Establishment: Flow a buffer solution (e.g., PBS) over the coated QCM-D sensor until a stable baseline frequency and dissipation are achieved.

  • Protein Introduction: Introduce a solution of the protein of interest (e.g., fibrinogen, lysozyme) and monitor the changes in frequency (decrease indicates mass adsorption) and dissipation (increase indicates a softer, more hydrated layer).

  • Rinsing: Flow the buffer solution again to remove any loosely bound protein. The final change in frequency corresponds to the amount of irreversibly adsorbed protein.

2. Bacterial Adhesion Assay

This assay quantifies the attachment of bacteria to the coated surfaces.

  • Bacterial Culture: Grow a bacterial strain (e.g., E. coli, S. aureus) to a specific optical density in a suitable culture medium.

  • Incubation: Incubate the coated substrates with the bacterial suspension for a defined period under controlled conditions (e.g., temperature, agitation).

  • Washing: Gently wash the substrates to remove non-adherent bacteria.

  • Quantification: Quantify the adhered bacteria by, for example, staining with a fluorescent dye (e.g., DAPI) and imaging with a fluorescence microscope, followed by image analysis to count the number of cells per unit area. Alternatively, adhered bacteria can be lysed and the released ATP quantified using a bioluminescence assay.

Hemocompatibility Assessment

1. Platelet Adhesion Assay

This assay evaluates the thrombogenicity of the coated surfaces.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood and prepare PRP by centrifugation.

  • Incubation: Incubate the coated substrates with PRP for a specified time at 37°C.[10]

  • Washing and Fixation: Gently wash the substrates to remove non-adhered platelets and fix the adhered platelets with a suitable fixative (e.g., glutaraldehyde).[10]

  • Visualization and Quantification: Visualize the adhered platelets using scanning electron microscopy (SEM) and quantify the number of adhered platelets per unit area.[11]

2. Hemolysis Assay (as per ISO 10993-4)

This test determines the extent to which a material lyses red blood cells.

  • Blood Collection and Preparation: Obtain fresh human or rabbit blood and prepare a diluted blood suspension.[12]

  • Incubation: Incubate the coated material with the diluted blood suspension under controlled conditions (e.g., 37°C for a specified time).[12]

  • Centrifugation and Measurement: Centrifuge the samples to pellet the intact red blood cells. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin to quantify the amount of released hemoglobin.[12]

  • Calculation: Calculate the percentage of hemolysis relative to positive (water) and negative (saline) controls.

Conclusion: A Paradigm Shift in Antifouling Technology

The evidence strongly suggests that zwitterionic polymers, and specifically poly(this compound), represent a significant advancement in antifouling technology. Their robust hydration layer, formed through electrostatic interactions, provides a superior barrier to biofouling compared to the steric hindrance mechanism of PEG. This translates to ultralow protein adsorption, enhanced resistance to bacterial adhesion, and excellent hemocompatibility. For researchers and developers seeking to create the next generation of biomedical devices and therapies, pSPV offers a compelling alternative to PEG, promising improved performance, longevity, and biocompatibility.

References

  • Hydrophilic polymer‐coated PVC surface for reduced cell and bacterial adhesions - IU Indianapolis ScholarWorks. (2022-01-17). [Link]

  • Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Publishing. [Link]

  • Three lines of defense: A multifunctional coating with anti-adhesion, bacteria-killing and anti-quorum sensing properties for preventing biofilm formation of Pseudomonas aeruginosa - PubMed. (2022-08-09). [Link]

  • Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC - NIH. (2024-07-01). [Link]

  • Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - ResearchGate. [Link]

  • The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC - NIH. [Link]

  • Coating polyvinylchloride surface for improved antifouling property - PubMed. [Link]

  • Hemolysis Assay for Biomaterials Manual - HaemoScan. (2024-04-01). [Link]

  • The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - NIH. [Link]

  • A Mild Method for Surface-Grafting PEG Onto Segmented Poly(Ester-Urethane) Film with High Grafting Density for Biomedical Purpose - MDPI. (2018-10-10). [Link]

  • Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - MDPI. (2024-04-29). [Link]

  • Step-by-Step Analysis of a Copper-Mediated Surface-Initiated Atom-Transfer Radical Polymerization Process for Polyacrylamide Brush Synthesis Through Infrared Spectroscopy and Contact Angle Measurements - MDPI. [Link]

  • Long-Term Reduction of Bacterial Adhesion on Polyurethane by an Ultra-Thin Surface Modifier - MDPI. [Link]

  • Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2017 and ASTM F756-17 method). - IVAMI. [Link]

  • A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC - NIH. [Link]

  • Inhibition of Platelet Adhesion from Surface Modified Polyurethane Membranes. (2020-12-08). [Link]

  • Grafting of Poly(ethylene glycol)s onto Nanometer Silica Surface by a One‐Step Procedure. [Link]

  • Surface-initiated atom transfer radical polymerization—a technique to develop biofunctional coatings - Soft Matter (RSC Publishing). [Link]

  • Controlling Surface-Induced Platelet Activation by Agarose and Gelatin-Based Hydrogel Films | ACS Omega - ACS Publications. [Link]

  • ISO 10993-4. [Link]

  • (PDF) Long-Term Reduction of Bacterial Adhesion on Polyurethane by an Ultra-Thin Surface Modifier - ResearchGate. (2022-11-25). [Link]

  • A Practical Guide to ISO 10993-4: Hemocompatibility. [Link]

  • Platelet adhesion on polymer surfaces quantified by colorimetric assay.... - ResearchGate. [Link]

  • Surface Grafting Polyethylene Glycol (PEG) onto Poly(ethylene- co -acrylic acid) Films | Request PDF - ResearchGate. (2018-01-01). [Link]

  • Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide - TMI Characterization Laboratory. [Link]

  • Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - NIH. (2019-09-18). [Link]

  • Development of a protocol for the evaluation of platelet adhesion onto microstructured surfaces compared to flat surfaces - Webthesis. [Link]

  • Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC. (2018-07-16). [Link]

  • Introduction to surface-initiated atom transfer radical polymerization and general patterning techniques - CORE. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.